molecular formula C14H14ClFN8 B12373945 (1R)-AZD-1480

(1R)-AZD-1480

Número de catálogo: B12373945
Peso molecular: 348.76 g/mol
Clave InChI: PDOQBOJDRPLBQU-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R)-AZD-1480 is a useful research compound. Its molecular formula is C14H14ClFN8 and its molecular weight is 348.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H14ClFN8

Peso molecular

348.76 g/mol

Nombre IUPAC

5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m1/s1

Clave InChI

PDOQBOJDRPLBQU-MRVPVSSYSA-N

SMILES isomérico

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@H](C)C3=NC=C(C=N3)F

SMILES canónico

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F

Origen del producto

United States

Foundational & Exploratory

(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of (1R)-AZD-1480, a potent and selective small-molecule inhibitor of Janus kinases (JAKs), in the context of cancer cell biology. This compound is the (1R) chiral isomer of AZD1480, and the literature often uses the term AZD1480 to refer to this active compound.[1] This document synthesizes preclinical data to provide a comprehensive overview of its molecular targets, signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.

Core Mechanism: Inhibition of the JAK/STAT Signaling Pathway

This compound is an ATP-competitive inhibitor of JAK1 and JAK2 kinases.[1][2][3][4][5] Persistent activation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of many human cancers, making it a prime therapeutic target.[2][6][7][8] this compound's primary mechanism of action involves the direct inhibition of JAK1 and JAK2, which prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[6][7][8][9]

The aberrant activation of STAT3 is a common feature in a wide array of solid and hematologic malignancies and is associated with the promotion of cell proliferation, survival, immune evasion, and drug resistance.[2][8] By blocking JAK1/2, this compound effectively abrogates the downstream signaling cascade that leads to the transcription of numerous genes involved in oncogenesis.[7][8][10]

Diagram: this compound Inhibition of the JAK/STAT Signaling Pathway

AZD1480_Mechanism Cytokine Cytokine (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates AZD1480 This compound AZD1480->JAK Inhibits pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneTranscription Gene Transcription NuclearTranslocation->GeneTranscription Promotes OncogenicProteins Oncogenic Proteins (Cyclin D1, Bcl-2, Survivin, c-Myc) GeneTranscription->OncogenicProteins Leads to CellEffects Tumorigenic Effects (Proliferation, Survival, Angiogenesis) OncogenicProteins->CellEffects Drive

Caption: this compound blocks cytokine-induced JAK1/2 activation, preventing STAT3 phosphorylation and downstream oncogenic signaling.

Quantitative Data on Kinase Inhibition and Cellular Activity

This compound demonstrates high potency against its primary targets and effectively inhibits cancer cell viability across various tumor types. The following tables summarize the key quantitative metrics reported in preclinical studies.

Table 1: In Vitro Kinase Inhibition

TargetMetricValueConditions
JAK2Ki0.26 nMCell-free assay[8]
JAK1IC501.3 nMATP-competitive assay[11]
JAK2IC50<0.4 nMATP-competitive assay[11]
TEL-Jak2IC50 (p-STAT5)46 nMIsogenic Ba/F3 cell line[8]
JAK2IC5058 nM5 mM ATP[12]

Table 2: In Vitro Cellular Activity

Cell Line TypeMetricValueNotes
Pediatric Solid Tumors (NB, RMS, ESFT)Median EC501.5 µMRange: 0.36-5.37 µM[6][13]
TEL-Jak2 driven Ba/F3 cellsGI5060 nM[8][12]
JAK2 V617F mutant cellsGI5060 nM[12]
Small Cell Lung Cancer (6 of 13 lines)IC500.73 to 3.08 µmol/L[14]
Human Myeloma (U266 and Kms.11)IC50 (Apoptosis)~1.5 µMAt 72 hours[15]
PPTP Cell Line PanelMedian rIC501.5 µMRange: 0.3 µM to 5.9 µM[3][4]

Downstream Cellular and In Vivo Effects

The inhibition of the JAK/STAT3 pathway by this compound translates into a range of anti-tumor activities, both in vitro and in vivo.

Inhibition of Cell Proliferation and Induction of Apoptosis

This compound has been shown to decrease cell viability and induce growth inhibition in a dose-dependent manner across a variety of cancer cell lines, including neuroblastoma, pediatric sarcomas, colorectal cancer, and multiple myeloma.[6][10][15] This is achieved through the downregulation of STAT3 target genes that regulate the cell cycle and apoptosis, such as:

  • Cell Cycle Regulators: Cyclin D1, Cyclin D3, and CDC25A[6][13]

  • Anti-apoptotic Genes: Bcl-2 and Survivin[6][13]

The induction of apoptosis is caspase-dependent, as evidenced by increased caspase-3/7 activity in treated cells.[6][16] At higher concentrations (e.g., 5µM), this compound can also induce G2/M cell cycle arrest by inhibiting Aurora kinases, indicating a dual mechanism of action in some contexts.[5][11][17]

Anti-Angiogenic and Anti-Metastatic Activity

Beyond its direct effects on tumor cells, this compound significantly impacts the tumor microenvironment. It has been shown to inhibit tumor angiogenesis and metastasis.[18][19] This is accomplished by:

  • Inhibiting STAT3 in tumor-associated myeloid cells , which reduces their numbers and diminishes myeloid cell-mediated angiogenesis.[18][19]

  • Directly inhibiting endothelial cell function .[18][19]

  • Decreasing the expression of pro-angiogenic factors such as VEGF and MMP9.[20]

In vivo studies have demonstrated that this compound can block the lung infiltration of myeloid cells and reduce the formation of pulmonary metastases.[18][19]

In Vivo Tumor Growth Inhibition

Preclinical xenograft models have consistently shown the efficacy of this compound in suppressing tumor growth. For instance, in DU145 prostate and MDA-MB-468 breast cancer xenografts, daily administration of this compound resulted in significant tumor growth inhibition of 81% and 111% (regression), respectively.[8] Similar significant tumor growth inhibition has been observed in models of neuroblastoma, pediatric sarcomas, small cell lung cancer, and Wilms tumors.[3][4][6][14] The anti-tumor effects in vivo correlate with the sustained inhibition of STAT3 phosphorylation in the tumor tissue.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the phosphorylation status of key proteins in the JAK/STAT pathway.

Protocol:

  • Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-STAT3, p-JAK2) and total proteins.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Diagram: Western Blot Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Lysis b Protein Quantification a->b c SDS-PAGE b->c d Membrane Transfer c->d e Blocking d->e f Primary Antibody (e.g., anti-p-STAT3) e->f g Secondary Antibody (HRP-conjugated) f->g h ECL Detection g->h

Caption: Workflow for detecting protein phosphorylation via Western blotting.

Cell Viability (MTS) Assay

This colorimetric assay is used to determine the effect of this compound on the metabolic activity and viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a set period (e.g., 48 or 72 hours).

  • Reagent Addition: An MTS reagent (containing a tetrazolium salt) is added to each well.

  • Incubation: The plates are incubated to allow viable, metabolically active cells to convert the MTS reagent into a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and EC50 or IC50 values are determined.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control (vehicle) groups. This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 60 mg/kg, once daily for 3 weeks).[3][4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Monitoring: Animal weight and overall health are monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-STAT3) to confirm target engagement.[6]

Resistance Mechanisms

While this compound is a potent inhibitor, cancer cells can develop resistance. In some Hodgkin lymphoma cell lines, resistance to low doses of this compound has been associated with a paradoxical increase in JAK2 phosphorylation and the activation of secondary survival pathways, such as the ERK and p38 MAPK pathways.[17] This suggests that combination therapies targeting these escape pathways may be necessary to overcome resistance.

Conclusion

This compound is a selective inhibitor of JAK1 and JAK2, which potently blocks the oncogenic JAK/STAT3 signaling pathway in a wide range of cancer cells. Its mechanism of action leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor angiogenesis and metastasis. While its clinical development was halted due to neurotoxicity,[21] the preclinical data for this compound provides a strong rationale for the continued investigation of JAK/STAT pathway inhibition as a therapeutic strategy in oncology. The detailed understanding of its mechanism, as outlined in this guide, is crucial for the development of next-generation JAK inhibitors and for designing effective combination therapies.

References

(1R)-AZD-1480: A Technical Guide to JAK/STAT Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-AZD-1480 is a potent, ATP-competitive small molecule inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including cancers and inflammatory disorders.[4] this compound has been investigated for its therapeutic potential in various preclinical models of cancer, demonstrating its ability to inhibit tumor growth and induce apoptosis by blocking the JAK/STAT cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of JAK1 and JAK2.[1][3] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2][5] Activated STAT proteins typically dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation. By blocking this cascade, this compound effectively downregulates the expression of key proteins such as Cyclin D1, Bcl-2, and Survivin, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates (P) STAT_dimer STAT3 Dimer STAT->STAT_dimer Dimerizes AZD1480 This compound AZD1480->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates & Binds GeneTranscription Gene Transcription (e.g., Cyclin D1, Bcl-2) DNA->GeneTranscription Initiates Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation Cytokine Cytokine Cytokine->CytokineReceptor Binds

Figure 1: Mechanism of this compound in the JAK/STAT pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibitory Activity
TargetIC50 (nM)Assay ConditionsReference
JAK11.3ATP-competitive enzyme assay[1][3]
JAK2<0.4ATP-competitive enzyme assay[1][3]
JAK20.26Cell-free assay[2]
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeEC50/GI50 (µM)Assay TypeReference
Pediatric Solid Tumors (Median)Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma1.5 (range: 0.36-5.37)MTS Assay[4][5]
Small Cell Lung Cancer (SCLC) cells (6 of 13 lines)Small Cell Lung Cancer0.73 - 3.08Not Specified[ ]
Pediatric Preclinical Testing Program (PPTP) cell lines (Median)Various Pediatric Cancers1.5 (range: 0.3 - 5.9)DIMSCAN[6]
TEL-Jak2 driven Ba/F3 cellsEngineered cell line0.06Alamar Blue Assay[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

JAK Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified JAK enzymes.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant JAK enzyme - Peptide substrate - ATP - Assay buffer - this compound dilutions start->prep_reagents plate_setup Set up 96-well plate with: - this compound dilutions - Control (DMSO) prep_reagents->plate_setup add_enzyme Add JAK enzyme to wells plate_setup->add_enzyme initiate_reaction Initiate reaction by adding ATP and peptide substrate add_enzyme->initiate_reaction incubate Incubate at 30°C for a defined period (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect phosphorylated substrate (e.g., fluorescence, luminescence) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for a JAK kinase inhibition assay.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzymes

  • Peptide substrate (e.g., FITC-labeled or FAM-labeled peptide)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl2)[2][7]

  • This compound

  • DMSO

  • 96-well assay plates

  • Plate reader capable of detecting the substrate signal

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the recombinant JAK enzyme to each well and incubate briefly.

  • Prepare a reaction mixture containing the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for each specific JAK enzyme.[7]

  • Initiate the kinase reaction by adding the reaction mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

  • Measure the amount of phosphorylated substrate using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTS) Assay

This protocol is to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7][8]

  • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[9][10]

  • Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[10][11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 or GI50 value.

Western Blotting for Phospho-STAT3

This protocol is for detecting the inhibition of STAT3 phosphorylation in cells treated with this compound.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound and/or cytokine stimulation start->cell_treatment cell_lysis Lyse cells and collect protein extracts cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_antibody Incubate with primary antibodies (anti-p-STAT3, anti-total-STAT3, loading control) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detection Detect signal using a chemiluminescent substrate secondary_antibody->detection imaging Image the blot detection->imaging analysis Analyze band intensities imaging->analysis end End analysis->end

Figure 3: Workflow for Western blotting of p-STAT3.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time. In some experiments, cells may be stimulated with a cytokine like IL-6 to induce STAT3 phosphorylation.[12]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • Separate the protein samples on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total STAT3 and the loading control to ensure equal protein loading.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80)[6]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

  • Prepare the this compound formulation and the vehicle control.

  • Administer this compound or vehicle to the mice daily via oral gavage at a specified dose (e.g., 30-60 mg/kg).[5][6]

  • Measure tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-STAT3, immunohistochemistry).

  • Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a potent inhibitor of the JAK/STAT signaling pathway with demonstrated anti-tumor activity in a variety of preclinical models. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development in this area. The provided information serves as a valuable resource for scientists and researchers investigating the therapeutic potential of targeting the JAK/STAT pathway in cancer and other diseases. However, it is important to note that the clinical development of AZD1480 was halted due to neurological toxicities observed in early-phase trials.[13]

References

(1R)-AZD-1480: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-AZD-1480 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2][3] This small molecule has been investigated for its potential antineoplastic activity due to its ability to disrupt the JAK/STAT signaling pathway, which is often dysregulated in various cancers.[2][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, also known as AZD1480, is a pyrazolyl pyrimidine derivative.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine[6][7]
Chemical Formula C14H14ClFN8[8]
Molecular Weight 348.77 g/mol [8][9]
CAS Number 935666-88-9[1][6]
Appearance White solid powder[8]
Solubility Soluble in DMSO (≥70 mg/mL), and in Ethanol with ultrasonic and warming (≈4.57 mg/mL). Insoluble in water.[9]

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of JAK1 and JAK2 kinases, which are key components of the JAK/STAT signaling pathway.[3] This pathway plays a crucial role in transmitting signals from cytokines and growth factors from the cell surface to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, survival, and inflammation.[5][10]

By competitively binding to the ATP-binding site of JAK1 and JAK2, this compound prevents their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][11] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression.[4][5] This disruption of the JAK/STAT pathway can induce tumor cell apoptosis and reduce cell proliferation.[1][4][9]

The inhibitory activity of this compound against various kinases and cell lines has been quantified and is presented in the tables below.

In Vitro Inhibitory Activity
TargetIC50 (nM)Assay ConditionsReference
JAK2 (cell-free)0.26-[9]
JAK1 (cell-free)1.3-[1]
JAK2 (cell-free)<0.4-[1]
JAK258at 5 mM ATP[11]
JAK141at 5 mM ATP[12]
JAK31363at 5 mM ATP[12]
pSTAT5 (TEL-Jak2 cells)46-[5]
Cellular Proliferation Inhibition
Cell LineGI50 / EC50 (µM)Cancer TypeReference
BaF30.06-[1]
TEL-Jak2 driven Ba/F30.06-[5][11]
HN53.81 ± 1.99Head and Neck[9]
Pediatric Solid Tumors (median)1.5Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the JAK-STAT signaling pathway.

AZD1480_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT3/STAT5 (inactive) JAK->STAT Phosphorylation AZD1480 This compound AZD1480->JAK Inhibition pSTAT pSTAT3/pSTAT5 (active dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Leads to WesternBlot_Workflow start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE for Protein Separation quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibodies (anti-pSTAT3, anti-STAT3, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify Band Intensities detection->analysis end End: Determine pSTAT3 Inhibition analysis->end

References

The Rise and Stagnation of AZD1480: A Technical Overview of a Potent JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZD1480 emerged as a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs), primarily targeting JAK1 and JAK2.[1] Its development was driven by the critical role of the JAK/STAT signaling pathway in various malignancies, where its constitutive activation is a key driver of tumor cell proliferation and survival.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD1480, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action and Preclinical Efficacy

AZD1480 is an orally bioavailable inhibitor that effectively blocks the activation of JAK1 and JAK2, leading to the suppression of the downstream STAT3 signaling pathway.[1][2] This inhibition of STAT3 phosphorylation has been shown to induce apoptosis in tumor cells and reduce cellular proliferation.[2][3] Preclinical studies demonstrated that AZD1480 possesses significant antitumor activity across a range of solid tumor and hematologic malignancy models.[4][5] It was shown to inhibit tumor growth, angiogenesis, and metastasis, in part by affecting the tumor microenvironment.[2][3]

In Vitro Activity

AZD1480 demonstrated potent inhibition of JAK kinases in cell-free assays and cellular models. Its efficacy was evaluated across various cancer cell lines, showing promise in indications such as neuroblastoma, pediatric sarcomas, and small cell lung cancer.[5][6]

Table 1: In Vitro Inhibitory Activity of AZD1480

Target/Cell Line Assay Type IC50/EC50/GI50 Reference
JAK2 Cell-free enzymatic assay 0.26 nM [2]
JAK1 Cell-free enzymatic assay 1.3 nM [3]
JAK1 (at 5 mM ATP) Cell-free enzymatic assay 41 nM [7]
JAK2 (at 5 mM ATP) Cell-free enzymatic assay 58 nM [7]
JAK3 (at 5 mM ATP) Cell-free enzymatic assay 1363 nM [7]
TEL-Jak2 driven Ba/F3 cells STAT5 phosphorylation inhibition 46 nM
TEL-Jak2 driven Ba/F3 cells Growth inhibition 60 nM
Pediatric solid tumor cell lines Cell viability Median EC50: 1.5 µM (range: 0.36-5.37 µM) [6]
PPTP solid tumor cell lines Cell viability Median rIC50: 1.5 µM (range: 0.3 µM to 5.9 µM) [4]
Small cell lung cancer cell lines (6 of 13) Growth inhibition 0.73 to 3.08 µmol/L [5]
In Vivo Efficacy

In vivo studies using various xenograft models confirmed the antitumor potential of AZD1480. The inhibitor demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[4][6]

Table 2: In Vivo Efficacy of AZD1480 in Preclinical Models

Tumor Model Dosing Regimen Key Findings Reference
Pediatric solid tumor xenografts 60 mg/kg, PO, daily x 5 for 3 weeks Significant tumor growth inhibition in 89% of xenografts. [4]
Wilms tumor xenografts 20 mg/kg BID (M-F) and 30 mg/kg SID (weekends) Tumor regressions observed in 3 of 6 models. [4]
Uterine leiomyoma patient-derived xenograft 50 mg/kg, PO, 5 days/week for 28 days 59.5% reduction in xenograft volume and 56.0% reduction in weight. [8]
Small cell lung cancer xenografts (NCI-H82 and GLC4) 60 mg/kg/day Significant decrease in xenograft growth. [5]
Neuroblastoma, RMS, and ESFT xenografts Not specified Significantly decreased tumor growth and prolonged overall survival. [6]

Clinical Development and Pharmacokinetics

AZD1480 advanced into Phase I clinical trials for both solid tumors and myelofibrosis.[7][9] These studies provided valuable insights into its pharmacokinetic and pharmacodynamic profiles in humans.

Pharmacokinetics in Humans

Pharmacokinetic analyses from Phase I trials revealed that AZD1480 is rapidly absorbed and eliminated, with minimal accumulation after repeated dosing.[9][10]

Table 3: Human Pharmacokinetic Parameters of AZD1480

Parameter Value Patient Population Reference
Time to Cmax (Tmax) ~1 hour Advanced solid tumors [9][10]
Terminal half-life (t1/2) ~5 hours Advanced solid tumors [9][10]
Terminal half-life (t1/2) 2.45 to 8.06 hours Myelofibrosis [7][11]
pSTAT3 Inhibition Maximum at 1-2 hours post-dose Advanced solid tumors [9][10]
Average pSTAT3 inhibition (70 mg QD) 56% (±21%) at steady state Advanced solid tumors [9][10]
Clinical Trials and Discontinuation

In a Phase I study involving patients with advanced solid tumors, AZD1480 was administered at doses ranging from 10-70 mg once daily and 20-45 mg twice daily.[9] Another Phase I trial in myelofibrosis patients evaluated doses from 2.5 to 70 mg once daily or 10 to 15 mg twice daily.[7][11]

Despite showing evidence of target engagement through the inhibition of STAT3 phosphorylation, the clinical development of AZD1480 was ultimately halted.[7][9] The primary reason for discontinuation was the observation of dose-limiting, pleiotropic neurologic adverse events, including dizziness, ataxia, hallucinations, and anxiety.[4][9] It was hypothesized that these toxicities could be due to off-target effects, potentially on the TRK family of kinases, or due to the drug's ability to penetrate the blood-brain barrier.[9]

Experimental Methodologies

This section provides a detailed look at the key experimental protocols used in the evaluation of AZD1480.

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay.

  • Objective: To quantify the IC50 value of AZD1480 against JAK family kinases.

  • Protocol:

    • Recombinant human JAK1, JAK2, and JAK3 enzymes are used.

    • Assays are conducted in a buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 1 mM EDTA, and 0.01% BRIJ 35).[12]

    • The ATP concentration is set at or near the Km value for each enzyme to ensure competitive inhibition is accurately measured.

    • A suitable peptide substrate (e.g., ULight-conjugated JAK1 [Tyr1023] peptide) is used.[12]

    • AZD1480 is serially diluted and incubated with the kinase and substrate.

    • The reaction is initiated by the addition of ATP.

    • The amount of phosphorylated substrate is quantified, often using methods like Lance Ultra (PerkinElmer) or radioactive filter binding assays.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation/Viability Assay

These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Objective: To determine the EC50 or GI50 of AZD1480 in various cancer cell lines.

  • Protocol (MTS Assay Example):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of AZD1480 for a specified period (e.g., 48 or 72 hours).

    • Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

    • The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and EC50/GI50 values are calculated.[6]

Western Blotting for Phosphoprotein Analysis

This technique is crucial for demonstrating the on-target effect of AZD1480 by measuring the phosphorylation status of downstream signaling proteins.

  • Objective: To assess the inhibition of JAK/STAT pathway activation by measuring levels of phosphorylated STAT3 (pSTAT3).

  • Protocol:

    • Cells or tumor tissue lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pSTAT3) and a primary antibody for the total protein (e.g., anti-STAT3) as a loading control.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • The signal is detected using chemiluminescence or fluorescence imaging.[6][13]

In Vivo Xenograft Tumor Model

These studies are essential for evaluating the antitumor efficacy of a compound in a living organism.

  • Objective: To determine the effect of AZD1480 on tumor growth in mice bearing human tumor xenografts.

  • Protocol:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor tissue.[4][8]

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • AZD1480 is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80) and administered to the treatment group via oral gavage at a specified dose and schedule.[4]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blotting for pSTAT3).[6]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by AZD1480 and a typical workflow for its preclinical evaluation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation AZD1480 AZD1480 AZD1480->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 7. Gene Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.

AZD1480_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_outcome Outcome A1 Target Identification (JAK/STAT Pathway) A2 Lead Optimization (Synthesis of AZD1480) A1->A2 A3 In Vitro Kinase Assays (IC50 Determination) A2->A3 A4 Cellular Assays (Proliferation, Apoptosis) A3->A4 A5 In Vivo Xenograft Models (Efficacy & PD) A4->A5 B1 Phase I Trials (Solid Tumors, Myelofibrosis) A5->B1 B2 Safety & Tolerability (MTD Determination) B1->B2 B3 Pharmacokinetics (PK) & Pharmacodynamics (PD) B2->B3 C1 Dose-Limiting Neurological Toxicities B2->C1 Adverse Events C2 Discontinuation of Development C1->C2

Caption: The development workflow of the JAK inhibitor AZD1480.

Conclusion

AZD1480 is a case study in the complexities of drug development. While it demonstrated potent and selective inhibition of the JAK/STAT pathway with promising preclinical antitumor activity, its journey was cut short by unforeseen neurological toxicities in early-phase clinical trials. The data gathered from its development, however, remain valuable for the scientific community, offering insights into the therapeutic potential and challenges of targeting the JAK/STAT pathway in oncology. The experience with AZD1480 underscores the critical importance of thorough toxicological profiling and the potential for off-target effects to derail otherwise promising therapeutic candidates.

References

(1R)-AZD-1480: A Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-AZD-1480 is a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2] Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, with a particular emphasis on the inhibition of STAT3 phosphorylation.[2][3] Aberrant JAK/STAT signaling, leading to constitutive activation of STAT3, is a well-documented driver of tumorigenesis in a variety of solid tumors.[4][5] Preclinical studies demonstrated the potential of AZD1480 to inhibit tumor growth in models of glioblastoma, breast cancer, head and neck cancer, and ovarian cancer.[1][3] However, the clinical development of AZD1480 was halted during Phase I trials due to the emergence of dose-limiting neurotoxicities.[1][6][7] This guide provides a comprehensive technical overview of the target validation of this compound in solid tumors, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action and Signaling Pathway

AZD1480 exerts its anti-tumor effects by targeting the JAK1 and JAK2 kinases.[1] These kinases are critical components of the JAK/STAT signaling cascade, which transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and differentiation.[4][8] In many solid tumors, this pathway is constitutively active, often due to persistent cytokine stimulation in the tumor microenvironment.[3][5]

AZD1480 competitively binds to the ATP-binding site of JAK1 and JAK2, preventing their autophosphorylation and subsequent activation.[3] This, in turn, blocks the phosphorylation and activation of the downstream transcription factor, STAT3.[3] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of STAT3 target genes crucial for tumor cell survival and proliferation.[3][9]

// Edges "Cytokine" -> "Receptor" [label="Binding"]; "Receptor" -> "JAK1_JAK2" [label="Recruitment & Activation"]; "JAK1_JAK2" -> "pJAK1_JAK2" [label="Autophosphorylation"]; "pJAK1_JAK2" -> "STAT3" [label="Phosphorylation"]; "STAT3" -> "pSTAT3"; "pSTAT3" -> "pSTAT3_dimer" [label="Dimerization"]; "pSTAT3_dimer" -> "DNA" [label="Nuclear Translocation & DNA Binding"]; "DNA" -> "Transcription" [label="Initiates"]; "AZD1480" -> "JAK1_JAK2" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

// Invisible edges for layout "Receptor" -> "JAK1_JAK2" [style=invis]; }

Caption: A typical experimental workflow for AZD1480 evaluation.

Off-Target Effects and Clinical Discontinuation

The clinical development of AZD1480 was terminated due to dose-limiting toxicities, primarily pleiotropic neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, and hallucinations. [1][6][7]These adverse events were generally reversible upon dose reduction or cessation. [1][6][7]The underlying cause of this neurotoxicity is not definitively known, but two main hypotheses have been proposed.

One hypothesis is the off-target inhibition of the Tropomyosin receptor kinase (TRK) family, as AZD1480 was found to be equipotent against TRKA, TRKB, and TRKC. [6]TRKB, in particular, is involved in neuronal survival and function, and its inhibition could lead to neuropsychiatric effects. [6]An alternative hypothesis suggests that the central nervous system penetration of AZD1480, which was observed to be good in rats, may have led to on-target inhibition of JAK signaling within the brain, causing the observed toxicities. [6]

Conclusion

This compound served as a valuable tool compound for validating the therapeutic potential of targeting the JAK/STAT pathway in solid tumors. The preclinical data strongly supported the hypothesis that inhibiting JAK1 and JAK2, and consequently STAT3 signaling, could be an effective anti-cancer strategy. However, the unacceptable neurotoxicity observed in early clinical trials highlighted the challenges of developing kinase inhibitors with a suitable therapeutic window. The experience with AZD1480 underscores the importance of thorough off-target profiling and assessment of central nervous system penetration in the early stages of drug development. Despite its clinical failure, the research on AZD1480 has significantly contributed to the understanding of JAK/STAT signaling in oncology and has paved the way for the development of other JAK inhibitors with improved safety profiles.

References

A Preclinical Compendium of (1R)-AZD-1480: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-AZD-1480 , also known as AZD1480, is a potent, orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2] Preclinical investigations have highlighted its potential as an antineoplastic agent through the targeted inhibition of the JAK/STAT signaling pathway, a critical mediator of cell proliferation, survival, and immune response.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2 kinases.[4] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which is often constitutively activated in a wide array of human cancers.[3][5] The suppression of STAT3 phosphorylation blocks its nuclear translocation, thereby downregulating the expression of downstream target genes crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[6][7][8]

The inhibitory action of AZD1480 on the JAK/STAT signaling cascade leads to several downstream cellular consequences, including:

  • Induction of G2/M cell cycle arrest .[1][6]

  • Induction of caspase-dependent apoptosis .[7][8]

  • Inhibition of tumor angiogenesis and metastasis .[1][6]

  • Suppression of growth and survival signals .[1][6]

AZD1480_Mechanism_of_Action Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK1_JAK2 JAK1 / JAK2 Receptor->JAK1_JAK2 Activation STAT3 STAT3 JAK1_JAK2->STAT3 Phosphorylation AZD1480 This compound AZD1480->JAK1_JAK2 Inhibition pSTAT3 pSTAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) Nucleus->Target_Genes Transcription Cellular_Effects Tumorigenic Effects (Proliferation, Survival, Angiogenesis) Target_Genes->Cellular_Effects

Caption: this compound inhibits JAK1/2, blocking STAT3 signaling.

Quantitative In Vitro Activity

The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating significant inhibitory activity at nanomolar to low micromolar concentrations.

ParameterValueCell Line/ContextReference
IC50 (JAK1) 1.3 nMEnzyme Assay[1]
IC50 (JAK2) <0.4 nMEnzyme Assay[1]
IC50 (JAK3) 1363 nM (at 5 mM ATP)Enzyme Assay[9]
IC50 (STAT5 Phos.) 46 nMTEL-Jak2 driven Ba/F3 cells[3]
GI50 (Cell Growth) 60 nMTEL-Jak2 driven Ba/F3 cells[3]
Median EC50 (Cell Viability) 1.5 µM (range: 0.36-5.37 µM)Pediatric solid tumor cell lines (NB, RMS, ESFT)[7][8]
Median relative IC50 1.5 µM (range: 0.3 µM to 5.9 µM)PPTP in vitro cell line panel[10][11]

NB: Neuroblastoma, RMS: Rhabdomyosarcoma, ESFT: Ewing Sarcoma Family of Tumors, PPTP: Pediatric Preclinical Testing Program.

Experimental Protocols: In Vitro Assays

Cell Viability and Proliferation Assays:

  • Method: MTS or WST-1 colorimetric assays were commonly employed.[8][12]

  • Procedure: Cancer cell lines were seeded in 96-well plates and treated with a concentration range of this compound (e.g., 1.0 nM to 10 µM) for a specified duration (e.g., 48 to 72 hours).[11][12] Cell viability was determined by measuring the absorbance following the addition of the respective reagent.

  • Data Analysis: IC50 or EC50 values were calculated from dose-response curves.

Western Blotting for Phospho-STAT3 Inhibition:

  • Method: Standard Western blotting techniques were used to assess the phosphorylation status of STAT3.

  • Procedure: Cells were treated with this compound for various time points.[12] Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

  • Outcome: A reduction in the pSTAT3 signal relative to total STAT3 indicated target engagement and inhibition of the JAK/STAT pathway.

In_Vitro_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS/WST-1) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IC50_EC50 IC50 / EC50 Determination Data_Analysis->IC50_EC50 pSTAT3_Inhibition pSTAT3 Inhibition Assessment Data_Analysis->pSTAT3_Inhibition

Caption: Standard in vitro workflow for evaluating this compound efficacy.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant anti-tumor activity in various xenograft and syngeneic mouse models.

Tumor ModelDosing RegimenKey FindingsReference
Human Solid Tumor Xenografts 30 mg/kg, twice daily (BID)Tumor regression (139% growth inhibition)[3]
Glioblastoma (Intracranial) Not specifiedIncreased survival of mice[1][6]
Neuroblastoma, RMS, ESFT Xenografts Not specifiedSignificantly decreased tumor growth and prolonged overall survival[7][8]
Pediatric Solid Tumor Xenografts (PPTP) 60 mg/kg, once daily (SID) x 5 for 3 weeksIntermediate or high-level growth inhibition in 50% of models; regressions in Wilms tumor models[10][11]
MDAH2774 Ovarian Xenograft 10 mg/kg BID71% tumor growth inhibition[3]

Experimental Protocols: In Vivo Studies

Xenograft Tumor Models:

  • Method: Athymic nude mice were subcutaneously or orthotopically implanted with human cancer cells.[3][8]

  • Procedure: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules (e.g., once or twice daily).[3][10] Tumor volume and body weight were monitored regularly.

  • Pharmacodynamic Analysis: Tumor tissues were often collected at the end of the study to assess the inhibition of pSTAT3 and downstream target genes via methods like Western blotting or immunohistochemistry.[7][8]

  • Efficacy Endpoints: Key endpoints included tumor growth inhibition, tumor regression, and overall survival.[3][7]

Pharmacokinetics and Safety

Phase I clinical studies in patients with solid tumors and myelofibrosis provided insights into the pharmacokinetic and safety profile of this compound.[9][13][14]

ParameterFindingStudy PopulationReference
Absorption RapidSolid tumor patients[13][14]
Time to Cmax ~1 hour post-doseSolid tumor patients[13][14]
Terminal Half-life (t1/2) ~5 hoursSolid tumor patients[13][14]
Accumulation Minimal after repeated QD or BID dosingSolid tumor patients[13][14]
Dose-Limiting Toxicities (DLTs) Pleiotropic neurologic adverse events (dizziness, anxiety, ataxia, memory loss)Solid tumor patients[13][14]

The development of this compound was discontinued due to these unusual and reversible neurologic adverse events, the mechanism of which remains unclear but may be related to off-target effects, such as inhibition of the TRK family of kinases.[13][15]

Conclusion

Preclinical data robustly support this compound as a potent and selective inhibitor of the JAK/STAT signaling pathway with significant anti-tumor activity across a spectrum of solid and hematological malignancies in vitro and in vivo.[3][4][7] The comprehensive characterization of its mechanism, potency, and efficacy provides a valuable foundation for the continued exploration of JAK inhibitors in oncology. While the clinical development of this compound was halted due to neurotoxicity, the preclinical findings remain a critical resource for understanding the therapeutic potential and challenges associated with targeting the JAK/STAT pathway in cancer.[13][15]

References

(1R)-AZD-1480: A Technical Guide to its Selectivity Profile for JAK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (1R)-AZD-1480, a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs). The document outlines its inhibitory activity across the JAK family, details the experimental protocols used for these determinations, and illustrates the critical signaling pathways involved.

Selectivity Profile: Quantitative Analysis

This compound is a novel inhibitor of JAK1 and JAK2 kinases.[1] It demonstrates significant selectivity for JAK2 over other members of the Janus kinase family, particularly JAK3.[2][3] The inhibitory potency of AZD1480 is highly dependent on the concentration of ATP used in enzymatic assays, a critical consideration when comparing in vitro data to cellular activity.[2] Below is a summary of the reported inhibitory concentrations (IC50) and constants (Ki) for AZD1480 against JAK family kinases under various assay conditions.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

Target Kinase Assay Type ATP Concentration IC50 / Ki (nM) Reference
JAK1 Enzymatic 5 mM 41 [4]
Enzymatic Not Specified 1.3 [5]
JAK2 Enzymatic (Ki) Not Specified 0.26 [2]
Enzymatic Cell-free 0.26 [6]
Enzymatic 5 mM 58 [3][4]
Cellular (TEL-Jak2) - 46 [2]
JAK3 Enzymatic 5 mM 1363 [4]

| Tyk2 | Cellular (TEL-Tyk2) | - | >1000 |[2] |

Note: Cellular assays involved Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins; inhibition was measured by STAT5 phosphorylation.[2]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

AZD1480 exerts its therapeutic effects by inhibiting the JAK/STAT signaling pathway, which is crucial for cytokine-mediated signal transduction in both normal and pathological processes.[7] This pathway plays a key role in cell proliferation, survival, and immune response.[7][8] In many cancers, this pathway is persistently activated.[2]

AZD1480 acts as an ATP-competitive inhibitor, primarily targeting JAK1 and JAK2.[5][9] By blocking the kinase activity of JAKs, AZD1480 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][7] This blockade leads to the downregulation of STAT3-targeted genes, including c-Myc and cyclin D2, ultimately inducing apoptosis and reducing cell proliferation in tumor cells.[10][11]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (Active Dimer) STAT_inactive->STAT_active DNA DNA STAT_active->DNA 5. Nuclear Translocation AZD1480 AZD1480 AZD1480->JAK Inhibition GeneExpression Gene Expression (e.g., c-Myc, Cyclin D2) DNA->GeneExpression 6. Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Protocols

The selectivity profile of AZD1480 has been determined through rigorous enzymatic and cellular assays.

This assay directly measures the ability of AZD1480 to inhibit the enzymatic activity of purified recombinant JAK kinases.

Protocol:

  • Enzyme & Substrate Preparation: Recombinant Jak1, Jak2, or Jak3 enzymes are prepared. Jak3 is expressed as an N-terminal GST fusion protein in insect cells and purified.[6] Specific peptide substrates are used (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH2 for Jak1; FAM-SRCtide for Jak2 and Jak3).[6]

  • Buffer Conditions: Assays are performed in a buffer containing 50 mM HEPES (pH 7.3), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 50 µg/ml BSA.[6]

  • Compound Dilution: AZD1480 is prepared in a 10-point dose-response curve, typically from 0.3 nM to 8.3 µM in half-log dilution steps, and assays are run in triplicate.[6]

  • ATP Concentration: The kinase reactions are screened at both the ATP Km for each enzyme (JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM) and at a near-physiological ATP concentration of 5 mM.[6]

  • Reaction & Quantification: The reaction mix is incubated, and the levels of phosphorylated and unphosphorylated peptide substrates are separated and quantified using a Caliper LC3000 system to calculate the percent inhibition.[6]

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Recombinant JAK Enzyme - Peptide Substrate - Assay Buffer - ATP Solution start->prep dilute Create AZD1480 10-Point Serial Dilution prep->dilute plate Plate Reagents: Enzyme, Substrate, Buffer, AZD1480 dilute->plate initiate Initiate Reaction by Adding ATP plate->initiate incubate Incubate at Room Temperature initiate->incubate separate Separate Phosphorylated & Unphosphorylated Peptides (Caliper LC3000) incubate->separate quantify Quantify Signals separate->quantify calculate Calculate % Inhibition and IC50 Values quantify->calculate end End calculate->end

Caption: Workflow for a typical in vitro enzymatic kinase inhibition assay.

This assay evaluates the effect of AZD1480 on JAK-dependent signaling and cell growth in a cellular context.

Protocol:

  • Cell Line Engineering: Ba/F3 cells, which are dependent on cytokine signaling for survival, are engineered to express constitutively active forms of JAK kinases by fusing the kinase domain with the dimerization domain of the TEL protein (TEL-Jak1, TEL-Jak2, TEL-Jak3, TEL-Tyk2).[2][12]

  • Compound Treatment: The engineered TEL-Jak cells are treated with varying concentrations of AZD1480 for a specified duration (e.g., 1 hour for phosphorylation analysis, 48 hours for proliferation).[2][12]

  • Phospho-STAT Analysis: For signaling analysis, cell lysates are collected, and the levels of phosphorylated STAT5 (pSTAT5) are determined by Western immunoblotting. Signal intensity is quantified to determine IC50 values.[2][12]

  • Cell Proliferation Analysis: To measure effects on cell growth, treated cells are incubated for 48 hours, and cell viability is assessed using a proliferation assay, such as the Alamar Blue assay, to calculate GI50 (50% growth inhibition) values.[2][12]

Summary of Selectivity

The compiled data clearly indicates that AZD1480 is a potent inhibitor of JAK2 and, to a lesser extent, JAK1, while showing significantly weaker activity against JAK3 and Tyk2. This profile establishes it as a selective JAK1/2 inhibitor.

Selectivity_Profile title AZD1480 Selectivity Profile y_axis Potency (Lower IC50 is more potent) x_axis_start x_axis_start y_axis->x_axis_start High x_axis_end x_axis_end x_axis_start->x_axis_end jak2 JAK2 jak1 JAK1 jak3 JAK3 tyk2 Tyk2 bar_jak2 bar_jak1 bar_jak3 bar_tyk2 label_jak2 High Potency (IC50 < 1 nM - 60 nM) label_jak1 Moderate Potency (IC50 ~1-41 nM) label_jak3 Low Potency (IC50 > 1300 nM) label_tyk2 Very Low Potency (IC50 > 1000 nM)

Caption: Relative inhibitory potency of AZD1480 across JAK family kinases.

References

In Vitro Potency of (1R)-AZD-1480 on JAK1 and JAK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of (1R)-AZD-1480, a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Potency of this compound

The inhibitory activity of this compound against JAK1 and JAK2 has been characterized through both enzymatic and cellular assays. The following tables summarize the key potency values (IC50 and Ki) derived from these studies.

Table 1: Enzymatic Potency of this compound against JAK Family Kinases

TargetIC50 (nM)Ki (nM)ATP Concentration
JAK1 1.3Not ReportedKm
JAK2 <0.40.26Km
JAK3 Not ReportedNot ReportedKm

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Cellular Potency of this compound in Engineered Ba/F3 Cell Lines

Cell LineEndpointGI50 (µM)
Ba/F3 TEL-JAK1 Growth Inhibition0.7
Ba/F3 TEL-JAK2 Growth Inhibition0.06
Ba/F3 TEL-JAK3 Growth Inhibition2.1
Ba/F3 TEL-Tyk2 Growth Inhibition2.0

GI50: The half maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant JAK Enzymatic Assay

This protocol outlines the determination of IC50 values for this compound against recombinant JAK enzymes.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified JAK1 and JAK2.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • This compound.

  • Peptide substrates:

    • JAK1: FITC-C6-KKHTDDGYMPMSPGVA-NH2.[1]

    • JAK2 and JAK3: FAM-SRCtide.[1]

  • ATP.

  • Assay Buffer: 50 mM HEPES (pH 7.3), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA.[2]

  • Caliper LC3000 system for peptide separation and quantification.[1]

Procedure:

  • Prepare a 10-point dose-response curve of this compound, typically in half-log dilution steps, ranging from 8.3 µM to 0.3 nM.[1][2]

  • Dispense the compound dilutions into a suitable microplate.

  • Add the respective recombinant JAK enzyme and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration equivalent to the Km for each enzyme (JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM).[1]

  • Incubate the reaction mixture at room temperature for a predetermined time.

  • Stop the reaction.

  • Quantify the levels of phosphorylated and unphosphorylated peptide substrate using a Caliper LC3000 system.[1]

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Ba/F3 Cellular Assay for JAK Inhibition

This protocol describes the use of engineered Ba/F3 cell lines to assess the cellular potency and selectivity of this compound. These cells are dependent on the constitutive activity of a specific TEL-JAK fusion protein for their proliferation and survival.

Objective: To determine the effect of this compound on the viability of Ba/F3 cells driven by specific JAK kinases, providing a measure of cellular target engagement.

Materials:

  • Ba/F3 cells engineered to express TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2 fusion proteins.[1]

  • Growth medium (e.g., RPMI-1640 with 10% FBS).

  • This compound.

  • Cell viability reagent (e.g., MTS or CellTiter-Glo).

  • 96-well cell culture plates.

Procedure:

  • Maintain the Ba/F3 TEL-JAK cell lines in appropriate growth medium.

  • Seed the cells into 96-well plates at a predetermined density.

  • Prepare a serial dilution of this compound and add it to the cells. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the in vitro evaluation of this compound.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 7. Dimerization DNA DNA pSTAT->DNA 8. Nuclear Translocation AZD1480 This compound AZD1480->JAK Inhibition Gene Gene Transcription DNA->Gene 9. Gene Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AZD1480_prep Prepare this compound Dose Response Mix Combine Inhibitor, Enzyme, and Substrate AZD1480_prep->Mix Enzyme_prep Prepare Recombinant JAK Enzyme Enzyme_prep->Mix Substrate_prep Prepare Peptide Substrate Substrate_prep->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylated and Unphosphorylated Peptide Stop->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Workflow for the in vitro enzymatic assay to determine IC50 values.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed Ba/F3 TEL-JAK Cells in 96-well Plates Treat Add Serial Dilutions of This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_reagent Add Cell Viability Reagent (e.g., MTS) Incubate->Add_reagent Read_plate Measure Signal (Absorbance/Luminescence) Add_reagent->Read_plate Calculate Calculate % Growth Inhibition and GI50 Read_plate->Calculate

Caption: Workflow for the Ba/F3 cellular assay to determine GI50 values.

References

The Pharmacological Profile of AZD1480: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Janus-associated kinases (JAKs), with primary activity against JAK1 and JAK2.[1][2] The JAK/STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival, and its dysregulation is implicated in various malignancies and inflammatory diseases.[3][4] AZD1480 exerts its pharmacological effects by inhibiting JAK2 activation, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][5] This inhibition leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[3][6] Preclinical studies have demonstrated its anti-tumor activity in a range of solid and hematological cancer models.[5][7][8] However, its clinical development was halted due to the observation of dose-limiting neurological toxicities in a Phase I trial.[1][9] This guide provides a comprehensive overview of the pharmacological profile of AZD1480, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies.

Mechanism of Action and In Vitro Activity

AZD1480 is a potent inhibitor of JAK2 kinase with a high degree of selectivity.[5] Its primary mechanism involves competing with ATP for binding to the catalytic domain of JAK2, thereby preventing the autophosphorylation and activation of the kinase.[5][6] This leads to the suppression of the downstream JAK/STAT signaling cascade.

Table 1: In Vitro Inhibitory Activity of AZD1480
Target/AssayIC50 / Ki / GI50Cell Line / ConditionsReference
Enzymatic Assays
JAK2 (cell-free)IC50: 0.26 nM-[6]
JAK2 (cell-free)Ki: 0.26 nM-[5]
JAK1 (cell-free)IC50: 1.3 nM-[10]
JAK2 (cell-free, 5mM ATP)IC50: 58 nM-[11]
JAK1 (enzymatic, 5mM ATP)IC50: 41 nM-[12]
JAK3 (enzymatic, 5mM ATP)IC50: 1363 nM-[12]
Cell-Based Assays
STAT5 PhosphorylationIC50: 46 nMTEL-Jak2 Ba/F3 cells[5]
TEL-Jak2 ProliferationGI50: 60 nMBa/F3 cells[5]
JAK2 V617F ProliferationGI50: 60 nM-[11]
Pediatric Solid Tumor Cell LinesMedian EC50: 1.5 µM7 NB, 7 RMS, 2 ESFT cell lines[13]
Small Cell Lung Cancer Cell LinesIC50: 0.73 - 3.08 µmol/L6 out of 13 SCLC cell lines[8]
Pediatric Preclinical Testing Program (PPTP) Cell LinesMedian rIC50: 1.5 µMIn vitro cell line panel[7]

Signaling Pathway Inhibition

AZD1480 effectively blocks the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, JAKs associated with the receptors become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. AZD1480's inhibition of JAK2 prevents this entire cascade.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression Promotes Transcription AZD1480 AZD1480 AZD1480->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by AZD1480.

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for AZD1480.[1][14] The compound demonstrated rapid absorption and elimination.[1][4]

Table 2: Human Pharmacokinetic Parameters of AZD1480
ParameterValueDosing RegimenReference
Time to Cmax (Tmax)~1 hour10-70 mg QD & 20-45 mg BID[1][14]
Half-life (t1/2)~5 hours10-70 mg QD & 20-45 mg BID[1][14]
AccumulationMinimalRepeated QD or BID dosing[1]
ExposureDose-dependent increase10-50 mg[1]
pSTAT3 Inhibition in Granulocytes56% (±21%)70 mg QD at steady-state[1][14]

Another Phase I study in patients with myelofibrosis showed a mean terminal half-life ranging from 2.45 to 8.06 hours, with no accumulation observed after 28 days of daily dosing.[12][15]

In Vivo Efficacy

AZD1480 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of AZD1480 in Xenograft Models
Tumor ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
DU145 (Prostate)Once daily81% TGI (p < 0.001)[5]
MDA-MB-468 (Breast)Once daily111% TGI (p < 0.001)[5]
MDAH2774 (Ovarian)10 mg/kg BID71% TGI (p < 0.001)[5]
MDAH2774 (Ovarian)30 mg/kg BID139% TGI (p < 0.001), tumor regression[5]
MEF-Stat3-YFP50 mg/kg QD58% TGI (p = 0.001)[5]
Neuroblastoma & Pediatric Sarcomas30 mg/kg QD or BIDSignificant tumor growth depression (P< 0.001)[13]
Glioblastoma (intracranial)-Increased survival of mice[3]
Uterine Leiomyomas50 mg/kg QD (5 days/week)59.5% reduction in xenograft volume (p < .0001)[16][17]
Small Cell Lung Cancer (H82)60 mg/kg/dSignificant decrease in xenograft growth (P < 0.001)[8]

Experimental Protocols

JAK2 Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.

  • Reagents and Materials:

    • Purified recombinant JAK2 kinase domain.[18]

    • Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1).[19][20]

    • ATP (e.g., 500 µM stock).[19][20]

    • Substrate: A peptide or protein that can be phosphorylated by JAK2 (e.g., Poly(Glu:Tyr 4:1)).[19][20]

    • AZD1480 or other test inhibitors dissolved in DMSO.

    • 96-well plates.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).[19]

  • Procedure:

    • Prepare serial dilutions of AZD1480 in the kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[19]

    • Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.[19][20]

    • Add the master mix to the wells of the 96-well plate.

    • Add the diluted AZD1480 or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding the purified JAK2 enzyme to each well (except for the "blank" control).[20]

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19][20]

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.[19]

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of AZD1480 on the growth and viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • AZD1480 stock solution in DMSO.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or Alamar Blue).[5][21]

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13][21]

    • Treat the cells with serial dilutions of AZD1480 or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[5][21]

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[21]

    • Incubate for the recommended time (e.g., 4 hours for CCK-8).[21]

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or EC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD1480 in a mouse xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation Subcutaneous implantation of tumor cells in mice TumorGrowth Allow tumors to reach a specific volume (e.g., 65-200 mm³) Implantation->TumorGrowth Randomization Randomize mice into treatment and control groups TumorGrowth->Randomization Dosing Administer AZD1480 (p.o.) or vehicle daily Randomization->Dosing Monitoring Measure tumor volume (e.g., every 3-4 days) Dosing->Monitoring During treatment Endpoint Continue treatment for a defined period (e.g., 24-28 days) Monitoring->Endpoint TumorCollection Collect tumors for pharmacodynamic analysis (e.g., Western blot for pSTAT3) Endpoint->TumorCollection DataAnalysis Calculate Tumor Growth Inhibition (%TGI) and perform statistical analysis Endpoint->DataAnalysis

Caption: General workflow for an in vivo xenograft efficacy study with AZD1480.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[5][13]

  • Tumor Cell Implantation:

    • Subcutaneously implant a suspension of tumor cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[5][13]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly. When tumors reach a specified average volume (e.g., 65-200 mm³), randomize the mice into treatment and control groups.[5][13]

  • Drug Formulation and Administration:

    • Prepare AZD1480 in a suitable vehicle (e.g., water with 0.5% Hypermellose and 0.1% Tween 80).[5]

    • Administer AZD1480 orally (p.o.) via gavage at the desired dose and schedule (e.g., 50 mg/kg once daily).[5] The control group receives the vehicle only.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: 0.5 * (larger diameter) * (smaller diameter)².[5]

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be harvested to assess the in vivo target engagement of AZD1480 by measuring the levels of phosphorylated STAT3 (pSTAT3) via Western blotting or immunohistochemistry.[13]

  • Statistical Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.[5]

Conclusion

AZD1480 is a well-characterized, potent inhibitor of JAK1 and JAK2 with demonstrated preclinical efficacy in a variety of cancer models. Its mechanism of action through the inhibition of the JAK/STAT signaling pathway is well-established. While its clinical development was halted due to toxicity, the extensive pharmacological data available for AZD1480 continues to make it a valuable tool for researchers investigating the role of JAK/STAT signaling in disease and for the development of novel therapeutics targeting this pathway. This guide provides a comprehensive summary of its pharmacological profile to aid in these research endeavors.

References

The JAK1/2 Inhibitor (1R)-AZD-1480: A Technical Overview of its Impact on Downstream STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-AZD-1480 is a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases 1 and 2 (JAK1/2).[1] Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, a critical cascade in cellular proliferation, survival, and inflammation. A key downstream effector of this pathway is the Signal Transducer and Activator of Transcription 3 (STAT3). This document provides a comprehensive technical guide on the effects of this compound on the phosphorylation of STAT3 and the subsequent downstream cellular consequences. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. While showing promise in preclinical models, the clinical development of AZD1480 was discontinued due to dose-limiting neurotoxicity.[2][3][4]

Mechanism of Action: Inhibition of the JAK/STAT3 Pathway

The JAK/STAT signaling pathway is integral to the cellular response to a multitude of cytokines and growth factors. Upon ligand binding to its receptor, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.

This compound selectively inhibits JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT3.[5][1] This blockade of STAT3 signaling has been shown to inhibit tumor growth in a STAT3-dependent manner.[5][6] The inhibition of STAT3 phosphorylation by AZD1480 has been observed in both constitutive and stimulus-induced models across various cancer cell lines.[5][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p) AZD1480 This compound AZD1480->JAK Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes STAT3_Dimer_N STAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Translocates Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) STAT3_Dimer_N->Target_Genes Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Simplified JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical studies across a variety of cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/EnzymeReference
IC50 (JAK2, cell-free) 0.26 nMRecombinant JAK2[5]
IC50 (JAK1, high ATP) 41 nMRecombinant JAK1[8]
IC50 (JAK2, high ATP) 58 nMRecombinant JAK2[8]
IC50 (JAK3, high ATP) 1363 nMRecombinant JAK3[8]
Median EC50 (Cell Viability) 1.5 µM (range: 0.36-5.37 µM)Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family of Tumors[9][10]
IC50 (Cell Growth) ~1 µM (72h)U266 Myeloma Cells[11]
IC50 (Cell Growth) ~0.5 µM (72h)Kms.11 Myeloma Cells[11]
IC50 (Cell Growth) ~3 µM (72h)8226 Myeloma Cells[11]
IC50 (Cell Growth) 0.73 - 3.08 µmol/LSmall Cell Lung Cancer Cells[12]
GI50 (TEL-Jak2) 60 nMTEL-Jak2 driven Ba/F3 cells[13]

Table 2: In Vivo Pharmacodynamic Effects of this compound

DoseEffectModelReference
70 mg QD 56% (±21%) average inhibition of pSTAT3 in granulocytesHuman Solid Tumors (Phase I)[2][4][14]
30 mg b.i.d. 50% reduction in pSTAT3 in tumor biopsyHuman Solid Tumors (Phase I)[2]

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature. They are intended as a guide and may require optimization for specific experimental conditions.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to assess the levels of total and phosphorylated STAT3 in cell lysates following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116, HT29, SW480 colorectal cancer cells) at a desired density and allow them to adhere overnight.[15]

    • Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[7]

    • For cytokine-induced phosphorylation, cells can be pre-treated with this compound before stimulation with a cytokine like IL-6 (e.g., 10 ng/mL for 15 minutes).[7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 15 µg) by boiling in Laemmli sample buffer.[7]

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A GAPDH antibody should be used as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with AZD-1480 Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3, STAT3, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Figure 2: General workflow for Western blot analysis of STAT3 phosphorylation.
Cell Viability (MTS) Assay

This assay is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells (e.g., 5x103 cells/well) in a 96-well plate and allow them to adhere.[5]

  • Treatment:

    • Treat cells with a range of concentrations of this compound or DMSO control for a specified time period (e.g., 48 or 72 hours).[5][7]

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the EC50 value, the concentration of the drug that causes a 50% reduction in cell viability.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in an animal model.

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., neuroblastoma, rhabdomyosarcoma, or Ewing sarcoma cells) into the flank of the mice.

    • Allow tumors to grow to a palpable size.

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80, pH 2.0).[16]

    • Administer this compound orally via gavage at a specified dose and schedule (e.g., 60 mg/kg once daily for 5 days for 3 consecutive weeks).[16]

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, euthanize a subset of mice.

    • Excise tumors and prepare lysates for Western blot analysis of p-STAT3 and its downstream targets.[7][9]

Xenograft_Study_Workflow Implantation Tumor Cell Implantation in Immunodeficient Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Oral Administration of This compound or Vehicle Tumor_Growth->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->Analysis

Figure 3: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

Downstream Effects of STAT3 Inhibition by this compound

The inhibition of STAT3 phosphorylation by this compound leads to a cascade of downstream effects, primarily impacting cell proliferation, survival, and apoptosis.

  • Cell Cycle Arrest: this compound has been shown to induce G2/M cell cycle arrest.[5][9] This is associated with the decreased expression of STAT3 target genes that regulate the cell cycle, such as Cyclin D1, Cyclin D3, and CDC25A.[7][9]

  • Induction of Apoptosis: The compound induces caspase-dependent apoptosis in various cancer cell lines.[5][9] This is linked to the downregulation of anti-apoptotic STAT3 target genes including Bcl-2 and Survivin.[7][9]

  • Inhibition of Angiogenesis and Metastasis: this compound can inhibit tumor angiogenesis and metastasis, partly by affecting the tumor microenvironment.[5] It has been reported to decrease the expression of the metastasis-related factor TIMP-1 and the pro-angiogenic factor VEGF.[7][9]

Conclusion

This compound is a potent inhibitor of JAK1 and JAK2, effectively blocking the downstream phosphorylation of STAT3. This inhibition leads to significant anti-proliferative and pro-apoptotic effects in a wide range of cancer models. While its clinical development was halted due to toxicity, the extensive preclinical data on this compound continues to provide valuable insights into the therapeutic potential of targeting the JAK/STAT3 pathway in oncology. The detailed methodologies and summarized data presented in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

Methodological & Application

Application Notes and Protocols: AZD1480 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1480 is a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinase 1 (JAK1) and JAK2.[1][2] The JAK/STAT signaling pathway is a critical intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses, cellular proliferation, and survival.[3] Dysregulation of this pathway is implicated in the pathophysiology of various cancers and inflammatory diseases.[1][3] AZD1480 exerts its therapeutic effect by inhibiting JAK1 and JAK2, which in turn blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][4][5] This inhibition leads to the induction of apoptosis and a decrease in cell proliferation in tumor cells with constitutively active JAK/STAT signaling.[1][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of AZD1480 in various cell lines.

Data Presentation

Table 1: In Vitro Potency of AZD1480 Against JAK Isoforms

TargetIC50 (nM)
JAK2 (cell-free)0.26

Data derived from cell-free enzymatic assays.[7]

Table 2: Cellular Activity of AZD1480 in Various Cell Lines

Cell LineAssay TypeConcentrationIncubation TimeEffect
SW620Function Assay5 µM48 hBlocks JAK2/STAT3 signaling
LoVoFunction Assay5 µM48 hBlocks JAK2/STAT3 signaling
RencaCell Viability (MTS)Various48 hDose-dependent decrease in viability
786-OCell Viability (MTS)Various48 hDose-dependent decrease in viability
Human Myeloma CellsApoptosis/ProliferationLow µMNot SpecifiedBlocks proliferation, induces apoptosis
Human and Murine Glioma CellsApoptosis/ProliferationNot SpecifiedNot SpecifiedDecreases proliferation, induces apoptosis
Neuroblastoma (NB) cell lines (7)Cell Viability (MTS)0.36 - 5.37 µM (EC50)72 hDecreases cell viability
Rhabdomyosarcoma (RMS) cell lines (7)Cell Viability (MTS)0.36 - 5.37 µM (EC50)72 hDecreases cell viability
Ewing Sarcoma Family Tumors (ESFT) cell lines (2)Cell Viability (MTS)0.36 - 5.37 µM (EC50)72 hDecreases cell viability
CWR22Rv1 (Prostate Cancer)p-Stat5a Inhibition16 nM (IC50)Not SpecifiedInhibits constitutive activation
CWR22Pc (Prostate Cancer)p-Stat5a Inhibition7 nM (IC50)Not SpecifiedInhibits constitutive activation
CWR22Rv1 / CWR22Pcp-Stat5b Inhibition65 nM (IC50)Not SpecifiedInhibits constitutive activation

Signaling Pathway

The primary mechanism of action of AZD1480 is the inhibition of the JAK/STAT signaling pathway. Upon binding of a cytokine (e.g., IL-6) to its receptor, JAK kinases are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription, promoting cell survival and proliferation.[3][6] AZD1480, as a JAK1/2 inhibitor, blocks this cascade at the level of JAK phosphorylation.

AZD1480_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates pSTAT pSTAT3/pSTAT5 (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds AZD1480 AZD1480 AZD1480->JAK Inhibits

AZD1480 inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from procedures used for Renca and 786-O cells.[7]

Objective: To determine the effect of AZD1480 on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., Renca, 786-O)

  • Complete culture medium (e.g., DMEM with 5% FBS)[7]

  • 96-well plates

  • AZD1480 (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[7]

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of AZD1480 in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of AZD1480 or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[6][7]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_AZD1480 Prepare serial dilutions of AZD1480 Adhere->Prepare_AZD1480 Treat_Cells Treat cells with AZD1480 or vehicle Prepare_AZD1480->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 490 nm Incubate_MTS->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability

Workflow for the MTS cell viability assay.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is a general guide based on standard western blotting procedures and information on AZD1480's effect on pSTAT3.[2][3][6]

Objective: To assess the inhibitory effect of AZD1480 on the phosphorylation of STAT3.

Materials:

  • Cell line of interest

  • 6-well plates

  • AZD1480 (dissolved in DMSO)

  • Cytokine for stimulation (e.g., IL-6, Oncostatin M) if the cell line does not have constitutive STAT3 activation[2][9]

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve cells for 4-6 hours if cytokine stimulation is to be used.

  • Pre-treat cells with varying concentrations of AZD1480 for 1-2 hours.[2]

  • If applicable, stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.[6][9]

  • Wash cells once with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Western_Blot_Workflow Cell_Treatment Cell Treatment with AZD1480 (and optional cytokine stimulation) Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSTAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis and Re-probing (Total STAT3, Loading Control) Detection->Analysis

Workflow for Western Blot analysis of pSTAT3.

References

Application Notes and Protocols for AZD1480 in Xenograft Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of AZD1480, a potent JAK1/2 inhibitor, in various preclinical xenograft models of cancer. The following sections detail the mechanism of action, summarize key quantitative data from multiple studies, and provide detailed experimental protocols to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action: Targeting the JAK/STAT Pathway

AZD1480 is an ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2)[1][2]. The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor responses, and its aberrant activation is a hallmark of numerous cancers[3][4][5]. Constitutive activation of STAT3, a key downstream effector of JAK signaling, is frequently observed in solid tumors and hematologic malignancies, where it promotes cell proliferation, survival, and angiogenesis[5][6]. AZD1480 effectively blocks the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and downstream oncogenic signaling[3][6][7]. Preclinical studies have consistently demonstrated that the anti-tumor efficacy of AZD1480 in xenograft models correlates with the inhibition of STAT3 phosphorylation[6][8].

Summary of Preclinical Efficacy in Xenograft Models

AZD1480 has demonstrated significant anti-tumor activity across a broad range of solid tumor xenograft models. The following tables summarize the key findings from various studies, providing a comparative overview of its efficacy.

Table 1: Efficacy of AZD1480 in Glioblastoma (GBM) Xenograft Models
Xenograft ModelTreatment RegimenKey FindingsReference
X1046 (subcutaneous)30 mg/kg AZD1480, twice daily, IP for 3 weeksSignificant inhibition of tumor growth compared to vehicle.[3][3]
Intracranial GBM xenograftsNot specifiedSignificantly longer survival times in AZD1480-treated mice compared to vehicle.[3][4][3][4]
Table 2: Efficacy of AZD1480 in Solid Tumor Xenograft Models
Tumor TypeXenograft ModelTreatment RegimenTumor Growth InhibitionReference
Prostate CancerDU14550 mg/kg AZD1480, once daily81% (p < 0.001)[6]
Breast CancerMDA-MB-46850 mg/kg AZD1480, once daily111% (p < 0.001)[6]
Ovarian CancerMDAH277410 mg/kg AZD1480, twice daily71% (p < 0.001)[6]
Ovarian CancerMDAH277430 mg/kg AZD1480, twice daily139% (tumor regression, p < 0.001)[6]
Renal Cancer786-0 (vector control)50 mg/kg AZD1480 for 41 days48% (p = 0.038)[6]
Small Cell Lung CancerNCI-H8260 mg/kg/day AZD1480, oral gavageAttenuated tumor growth.[9][9]
Small Cell Lung CancerGLC-460 mg/kg/day AZD1480, oral gavageAttenuated tumor growth.[9][9]
Table 3: Efficacy of AZD1480 in Pediatric Solid Tumor Xenograft Models
Tumor TypeXenograft ModelTreatment RegimenKey FindingsReference
NeuroblastomaKCNR (subcutaneous)30 mg/kg AZD1480, once daily, oral gavage for up to 3 weeksSignificant tumor growth depression (p<0.001). Median survival: 29.5 days vs. 15 days for control.[8][8]
NeuroblastomaSY5Y (subcutaneous)30 mg/kg AZD1480, once daily, oral gavage for up to 3 weeksSignificant tumor growth depression (p<0.001). Median survival: 46 days vs. 19 days for control.[8][8]
RhabdomyosarcomaRh18 (orthotopic)30 mg/kg AZD1480, twice daily, oral gavage for up to 3 weeksSignificant tumor growth depression (p<0.001). Median survival: 51 days vs. 26 days for control.[8][8]
Ewing SarcomaTC32 (orthotopic)30 mg/kg AZD1480, twice daily, oral gavage for up to 3 weeksSignificant tumor growth depression (p<0.001). Median survival: 26.5 days vs. 8 days for control.[8][8]
Wilms TumorMultiple models60 mg/kg AZD1480, once daily for 5 days for 3 weeksTumor regressions observed in 3 of 6 models.[1][1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

AZD1480_Mechanism_of_Action Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates AZD1480 AZD1480 AZD1480->JAK inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription promotes Xenograft_Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Implantation 2. Subcutaneous or Orthotopic Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Establishment (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of AZD1480 or Vehicle Control Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis (pSTAT3) Monitoring->Endpoint

References

Application Notes and Protocols for (1R)-AZD-1480 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-AZD-1480 is a potent and selective, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and JAK2, with IC50 values of 1.3 nM and <0.4 nM, respectively.[1] Its ability to block the JAK/STAT signaling pathway makes it a valuable tool for investigating cellular processes regulated by this pathway and for preclinical studies in oncology and immunology.[2][3] This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments.

Data Presentation

Solubility of this compound

This compound exhibits solubility in several organic solvents suitable for cell culture applications, with dimethyl sulfoxide (DMSO) being the most common choice for preparing high-concentration stock solutions. It is important to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[2]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO≥93.8~269Fresh, anhydrous DMSO is recommended.[2]
DMSO70200.7Moisture-absorbing DMSO reduces solubility.[2]
DMSO34.88100---
Ethanol34.88100---
Ethanol≥4.57~13.1Requires sonication and warming.
Water<2.56<7.3Practically insoluble.

Molecular Weight of this compound: 348.77 g/mol

Recommended Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Based on published literature, typical working concentrations range from the nanomolar to the low micromolar scale. For instance, a concentration of 5 µM has been shown to induce G2/M arrest and cell death by inhibiting Aurora kinases.[1][2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.[4]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.488 mg of the compound (Molecular Weight = 348.77 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][5]

Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accuracy, especially for lower concentrations, perform serial dilutions. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Final Dilution: Directly dilute the stock solution into the pre-warmed cell culture medium to achieve the final desired concentration. For instance, to make 10 mL of medium with a final concentration of 1 µM this compound, add 1 µL of the 10 mM stock solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.[6]

  • Immediate Use: Use the freshly prepared working solutions to treat your cells immediately.

Mandatory Visualization

This compound Signaling Pathway

This compound is a potent inhibitor of the JAK1/2 kinases, which are key components of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors and plays a critical role in cell proliferation, survival, and differentiation.[7][8] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate the STATs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2][3] this compound exerts its effect by blocking the kinase activity of JAK1 and JAK2, thereby inhibiting the downstream phosphorylation of STATs and the subsequent signaling cascade.[4][9]

AZD1480_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation AZD1480 This compound AZD1480->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) pSTAT->Transcription Nucleus->Transcription

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

Experimental Workflow for Dissolving this compound

The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments, from the powdered compound to the final working solution.

AZD1480_Workflow start This compound (Powder) weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot stock->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw dilute 7. Dilute in Cell Culture Medium thaw->dilute working 8. Final Working Solution dilute->working treat 9. Treat Cells working->treat

Caption: Workflow for the preparation of this compound solutions for cell culture.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of AZD1480, a potent JAK1/2 inhibitor, in preclinical mice xenograft studies. The information compiled is based on various published research articles and is intended to guide the design and execution of in vivo efficacy studies.

Mechanism of Action

AZD1480 is an ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1] Inhibition of these kinases blocks the JAK/STAT signaling pathway, particularly the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the JAK/STAT pathway is a hallmark of various cancers, promoting cell proliferation, survival, and angiogenesis.[3] By inhibiting this pathway, AZD1480 can suppress tumor growth and induce apoptosis.[3][4]

AZD1480_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation AZD1480 AZD1480 AZD1480->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Formulation AZD1480 Formulation (0.5% HPMC, 0.1% Tween-80) Treatment AZD1480 Administration Formulation->Treatment Cell_Prep Tumor Cell Suspension Implantation Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Tumor_Growth->Treatment Tumor size ~100-200 mm³ Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Dosing Data_Analysis Data Analysis & Efficacy Evaluation Measurement->Data_Analysis

References

Application Notes and Protocols for (1R)-AZD-1480 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-AZD-1480 is a potent and selective ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1/JAK2).[1][2] Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, which is constitutively activated in a variety of hematological and solid tumors.[3][4][5][6] By inhibiting JAK1 and JAK2, AZD-1480 effectively blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of tumor cell proliferation, survival, motility, and angiogenesis.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of AZD-1480 in various cancer models, including neuroblastoma, pediatric sarcomas, and uterine leiomyomas.[5][6][7] These application notes provide detailed protocols for the preclinical administration of this compound, focusing on the commonly utilized oral gavage route.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Efficacy of AZD-1480

Cell Line TypeMedian EC50 / rIC50Concentration RangeEffectReference
Pediatric Solid Tumors (NB, RMS, ESFT)1.5 µM0.36 - 5.37 µMDecreased cell viability[5][6]
Pediatric Preclinical Testing Program (PPTP) Cell Lines1.5 µM0.3 µM - 5.9 µMInhibition of cell growth[2][8]
Human and Murine Glioma CellsNot specifiedNot specifiedDecreased cell proliferation, induction of apoptosis[1]
Human Multiple Myeloma CellsLow micromolarNot specifiedBlocks cell proliferation, induces apoptosis[1]

NB: Neuroblastoma, RMS: Rhabdomyosarcoma, ESFT: Ewing Sarcoma Family of Tumors

Table 2: In Vivo Administration and Efficacy of AZD-1480

Animal ModelTumor TypeAdministration RouteDosage and ScheduleKey OutcomesReference
BALB/c or Nude MiceRenca or 786-O subcutaneous tumorsOral Gavage50 mg/kg once daily or 30 mg/kg twice dailyInhibition of tumor growth[1]
MiceIntracranial Glioblastoma (GBM) tumorsNot specifiedNot specifiedIncreased survival, inhibited STAT-3 activity[1]
MicePediatric Solid Tumor XenograftsOral Gavage60 mg/kg daily for 5 days for 3 consecutive weeksSignificant tumor growth inhibition[2][8]
MiceWilms Tumor XenograftsOral Gavage20 mg/kg BID (M-F) and 30 mg/kg SID (weekends)Tumor regressions, inhibition of Stat3(Y705) phosphorylation[2]
Ovariectomized Immunodeficient MiceUterine Leiomyoma Patient-Derived XenograftOral Gavage50 mg/kg for 5 days/week for 28 days59.5% reduction in xenograft volume, reduced angiogenesis[7]
Tumor-bearing MiceNeuroblastoma and Pediatric SarcomasNot specifiedNot specifiedSignificantly decreased tumor growth and prolonged overall survival[5][6]

Signaling Pathway

The primary signaling pathway targeted by AZD-1480 is the JAK/STAT pathway. Upon cytokine or growth factor binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and inflammation. AZD-1480 competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the downstream phosphorylation and activation of STAT3.

JAK_STAT_Pathway JAK/STAT Signaling Pathway and Inhibition by AZD-1480 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Gene_Transcription Target Gene Transcription (Proliferation, Survival, Angiogenesis) pSTAT3->Gene_Transcription Translocates & Activates AZD1480 This compound AZD1480->JAK Inhibits Cytokine Cytokine/ Growth Factor Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in preclinical models, based on formulations reported in the literature.[2]

Materials:

  • This compound powder

  • Hydroxypropyl methyl cellulose (HPMC)

  • Tween 80

  • 1N Hydrochloric acid (HCl)

  • Sterile water for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% HPMC / 0.1% Tween 80 solution, first weigh the required amount of HPMC and slowly add it to a beaker containing approximately 80% of the final volume of sterile water while stirring vigorously.

    • Continue stirring until the HPMC is fully dissolved. This may require stirring for several hours at room temperature or overnight at 4°C.

    • Add the required volume of Tween 80 to the HPMC solution and mix until fully dissolved.

    • Bring the solution to the final volume with sterile water.

    • Adjust the pH of the vehicle to 2.0 using 1N HCl. Monitor the pH closely using a calibrated pH meter.

    • Sterile-filter the final vehicle solution through a 0.22 µm filter if required for the experimental model.

  • Prepare the AZD-1480 Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • In a sterile conical tube, add a small volume of the prepared vehicle to the AZD-1480 powder to create a paste.

    • Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a uniform suspension.

    • Protect the final suspension from light and store at 4°C for up to 7 days.[2]

  • Pre-dosing Preparation:

    • Before each administration, ensure the AZD-1480 suspension is thoroughly resuspended by vortexing or gentle shaking to guarantee dose uniformity.

Protocol 2: In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

InVivo_Workflow In Vivo Efficacy Study Workflow for this compound Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of AZD-1480 or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Analysis 8. Tumor Collection and Pharmacodynamic Analysis Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

Procedure:

  • Tumor Cell Implantation:

    • Appropriate cancer cells are cultured and harvested.

    • A specific number of cells (e.g., 2.5 x 10^6) are suspended in a suitable medium (e.g., PBS) and injected subcutaneously into the flank of immunocompromised mice.[1]

  • Tumor Growth and Randomization:

    • Tumor growth is monitored regularly using calipers.

    • When tumors reach a predetermined average volume (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.[1]

  • Drug Administration:

    • The treatment group receives this compound via oral gavage at the specified dose and schedule (e.g., 50 mg/kg once daily).[1]

    • The control group receives the vehicle solution following the same schedule.

  • Monitoring and Data Collection:

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.

    • Animal health and behavior should be monitored daily.

  • Study Endpoint and Tissue Collection:

    • The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

    • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for pSTAT3).

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines for animal care and use. Appropriate safety precautions should be taken when handling this compound and other chemical reagents.

References

Application Notes and Protocols for Western Blot Analysis of p-STAT3 Following AZD1480 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) at tyrosine 705 (Tyr705) in cell lysates following treatment with the JAK1/2 inhibitor, AZD1480. These application notes are intended to guide researchers in accurately assessing the efficacy of AZD1480 in modulating the JAK/STAT signaling pathway.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often characterized by constitutive activation of STAT3, is implicated in the pathogenesis of various cancers.[3][4][5] AZD1480 is a potent, ATP-competitive inhibitor of JAK1 and JAK2 kinases, which are upstream activators of STAT3.[1][6] By inhibiting JAK1/2, AZD1480 effectively blocks the phosphorylation of STAT3, leading to a reduction in tumor cell growth and survival.[2][5][6] Western blotting is a fundamental technique to measure the levels of p-STAT3 and thereby evaluate the biological activity of AZD1480.

Mechanism of Action: AZD1480 in the JAK/STAT Pathway

AZD1480 targets and inhibits the kinase activity of JAK1 and JAK2. In many cellular contexts, cytokines or growth factors bind to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival. AZD1480 competitively binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT3.[1][3][6]

AZD1480_Mechanism cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1/2 Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT3 STAT3 JAK->STAT3 Phosphorylates AZD1480 AZD1480 AZD1480->JAK Inhibits pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Regulates

Caption: Mechanism of AZD1480 Action.

Experimental Protocols

This section details the step-by-step methodology for treating cells with AZD1480 and subsequently performing a Western blot for p-STAT3.

I. Cell Culture and AZD1480 Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • AZD1480 Preparation: Prepare a stock solution of AZD1480 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The effective concentration of AZD1480 can range from nanomolar to low micromolar, depending on the cell line.[4][7] A dose-response experiment is recommended to determine the optimal concentration.

  • Treatment: Replace the existing medium with the medium containing the various concentrations of AZD1480. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for the desired period. Treatment times can vary, but a 2 to 24-hour incubation is a common starting point for assessing the inhibition of STAT3 phosphorylation.[2][3]

  • (Optional) Cytokine Stimulation: In some experimental setups, cells are serum-starved and then stimulated with a cytokine like Interleukin-6 (IL-6) to induce STAT3 phosphorylation.[5][7] In such cases, pre-treat the cells with AZD1480 for a defined period (e.g., 2 hours) before adding the cytokine for a shorter duration (e.g., 15-30 minutes).[3][7]

II. Cell Lysis and Protein Quantification

To preserve the phosphorylation state of STAT3, it is crucial to work quickly and keep samples on ice. The use of phosphatase and protease inhibitors is mandatory.[8][9]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

    • Modified RIPA Lysis Buffer Recipe:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1 mM EDTA

      • 1% NP-40

      • 0.25% Sodium deoxycholate

      • Freshly add: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate, Sodium Fluoride).[10][11]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add the ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

    • Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

III. Western Blotting

Western_Blot_Workflow A 1. Sample Preparation (Lysis & Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (5% BSA in TBST) C->D E 5. Primary Antibody Incubation (Anti-p-STAT3 Tyr705) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Stripping & Reprobing (for Total STAT3 & Loading Control) G->H

Caption: Western Blot Workflow.
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8-10% gel) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background when probing for phosphorylated proteins.[8][11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Stripping and Reprobing

To accurately quantify the change in phosphorylation, it is recommended to probe the same membrane for total STAT3 and a loading control (e.g., GAPDH or β-actin).[12][13]

  • Stripping: After detecting p-STAT3, the membrane can be stripped of the primary and secondary antibodies. A common stripping buffer contains glycine and SDS at a low pH.[13] Alternatively, commercial stripping buffers are available.[14][15]

  • Washing: Thoroughly wash the membrane with TBST after stripping.

  • Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

  • Reprobing: Incubate the membrane with the primary antibody for total STAT3, followed by the secondary antibody and detection as described above. Repeat the process for a loading control.

Data Presentation and Analysis

Quantitative data from the Western blots should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of p-STAT3 and Total STAT3 Levels

Treatment GroupAZD1480 Conc. (µM)p-STAT3 (Tyr705) IntensityTotal STAT3 Intensityp-STAT3 / Total STAT3 RatioFold Change vs. Control
Vehicle Control0ValueValueValue1.0
AZD14800.1ValueValueValueValue
AZD14800.5ValueValueValueValue
AZD14801.0ValueValueValueValue
AZD14805.0ValueValueValueValue

Intensity values are obtained from densitometric analysis of the Western blot bands. The ratio of p-STAT3 to total STAT3 normalizes for any variations in protein loading between lanes.

Table 2: Recommended Reagents and Antibodies

Reagent/AntibodySupplier (Example)Catalog Number (Example)Dilution
AZD1480Selleck ChemicalsS2162Varies
Anti-p-STAT3 (Tyr705)Cell Signaling Technology#91451:1000
Anti-STAT3Cell Signaling Technology#126401:1000
Anti-GAPDHProteintech60004-1-Ig1:5000
HRP-conjugated anti-rabbit IgGVariousVarious1:2000 - 1:10000
Protease Inhibitor CocktailRochecOmplete™As per manufacturer
Phosphatase Inhibitor CocktailRochePhosSTOP™As per manufacturer
PVDF MembraneMilliporeImmobilon-PN/A
ECL SubstrateThermo Fisher ScientificSuperSignal™ West PicoN/A

Troubleshooting Tips

  • No/Weak p-STAT3 Signal:

    • Ensure the use of fresh phosphatase inhibitors in the lysis buffer.[9]

    • Confirm that the cell line used expresses detectable levels of p-STAT3, either constitutively or upon stimulation.

    • Increase the amount of protein loaded onto the gel.[9]

    • Optimize the primary antibody concentration and incubation time.

  • High Background:

    • Use BSA for blocking and antibody dilutions instead of milk.[11]

    • Increase the number and duration of washing steps.

    • Ensure the secondary antibody is not used at too high a concentration.

  • Inconsistent Results:

    • Maintain consistency in cell culture conditions, treatment times, and all steps of the Western blot protocol.

    • Always run a vehicle control and consider a positive control if available.[16]

By following this detailed protocol, researchers can reliably assess the inhibitory effect of AZD1480 on STAT3 phosphorylation, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Cell Viability Assay with AZD1480 in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of AZD1480, a potent JAK1/2 inhibitor, on the viability of glioblastoma (GBM) cells. The protocols detailed below are essential for researchers investigating novel therapeutic strategies for this aggressive brain tumor.

AZD1480 effectively suppresses the JAK/STAT signaling pathway, which is frequently overactive in glioblastoma, leading to reduced cell proliferation and the induction of apoptosis.[1][2][3][4][5] This document outlines the core principles of AZD1480's mechanism of action and provides detailed protocols for widely used cell viability assays to quantify its cytotoxic effects.

Mechanism of Action of AZD1480 in Glioblastoma

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway plays a crucial role in the pathogenesis of glioblastoma by promoting cell proliferation, survival, and angiogenesis.[6][7][8][9][10] AZD1480 is a small molecule inhibitor that targets JAK1 and JAK2, key upstream kinases in this pathway.[1][2] By inhibiting JAK1 and JAK2, AZD1480 prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor that is constitutively active in many glioblastoma cell lines.[1][2][11][12] This blockade of STAT3 signaling leads to the downregulation of target genes involved in cell cycle progression and survival, ultimately resulting in decreased glioblastoma cell viability and the induction of apoptosis.[1][13][14]

Data Presentation: Efficacy of AZD1480 in Glioblastoma Cell Lines

The following table summarizes the inhibitory effects of AZD1480 on various glioblastoma cell lines as determined by cell viability and proliferation assays.

Cell LineAssay TypeTreatment DurationEffective Concentration / IC50Key FindingsReference
U251-MGWST-148 and 72 hoursInhibition at 10 µMSignificant inhibition of cell proliferation.[1]
U87-MGNot specifiedNot specifiedInhibition of proliferation at 10 µMAZD1480 inhibits constitutive STAT3 phosphorylation.[1]
4C8 (murine glioma)WST-1Not specifiedInhibition of proliferation at 10 µMAZD1480 inhibits constitutive STAT3 phosphorylation.[1]
U251-MGAnnexin V/PI48 hours1 and 10 µMInduction of apoptosis.[1]
KCNR, SY5Y, Rh18, TC32 (Pediatric Sarcomas & Neuroblastoma)Not specified24 hoursNot specifiedSignificant decrease in mRNA levels of STAT3 target genes.[14]
GBM cells (in the context of OTUB1 silencing)CCK-8Not specified5 µMAZD1480 reversed the effects of OTUB1 knockdown on cell proliferation.[13]

Note: Specific IC50 values for AZD1480 in glioblastoma cell lines are not consistently reported in the surveyed literature; however, effective concentrations that demonstrate significant inhibition of cell viability are provided.

Mandatory Visualizations

AZD1480_Mechanism_of_Action AZD1480 Mechanism of Action in Glioblastoma Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates AZD1480 AZD1480 AZD1480->JAK Inhibits Apoptosis Apoptosis AZD1480->Apoptosis pSTAT3 pSTAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: AZD1480 inhibits JAK1/2, blocking STAT3 phosphorylation and downstream signaling.

Cell_Viability_Assay_Workflow General Workflow for Cell Viability Assay start Start seed Seed Glioblastoma Cells in 96-well plate start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat with AZD1480 (various concentrations) adhere->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure Measure Signal (Absorbance or Luminescence) incubate_reagent->measure analyze Analyze Data (Calculate % Viability & IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for assessing glioblastoma cell viability after AZD1480 treatment.

Experimental Protocols

Below are detailed protocols for two common cell viability assays suitable for use with AZD1480 and glioblastoma cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Glioblastoma cells (e.g., U87MG, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • AZD1480 (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15]

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed the cells in a 96-well plate at a density of 4 x 10³ to 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[16][17][18]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of AZD1480 in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of AZD1480. Include vehicle control wells (medium with DMSO only) and blank wells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the AZD1480 concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity.[19][20]

Materials:

  • Glioblastoma cells

  • Complete culture medium

  • Opaque-walled 96-well plates (white or black)

  • AZD1480 (dissolved in DMSO)

  • CellTiter-Glo® Reagent (Promega)[19][20][21][22][23]

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[21][22][23]

  • Cell Seeding:

    • Seed glioblastoma cells in an opaque-walled 96-well plate at a density optimized for your cell line (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of AZD1480 in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of AZD1480. Include vehicle and blank controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[21][22][23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21][22][23]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22][23]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22][23]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the AZD1480 concentration.

References

Application Notes and Protocols for Assessing the Anti-Angiogenic Activity of AZD1480 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-angiogenic properties of AZD1480, a potent JAK1/2 inhibitor, in preclinical in vivo models. The protocols detailed below are based on established methodologies and published research, offering a framework for evaluating the compound's efficacy in inhibiting tumor-associated neovascularization.

Introduction

AZD1480 is a small molecule inhibitor of Janus kinases (JAK) 1 and 2, which are critical components of the JAK/STAT signaling pathway.[1] This pathway plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] Specifically, the activation of Signal Transducer and Activator of Transcription 3 (STAT3) has been shown to promote the transcription of pro-angiogenic factors.[3] AZD1480 exerts its anti-angiogenic effects by inhibiting JAK1/2, thereby preventing the phosphorylation and activation of STAT3 in both tumor cells and stromal cells within the tumor microenvironment.[4][5] This leads to a reduction in the expression of key angiogenic mediators like Vascular Endothelial Growth Factor (VEGF) and a decrease in the infiltration of pro-angiogenic myeloid cells.[6][7]

Mechanism of Action: Inhibition of the JAK/STAT Pathway

AZD1480's primary mechanism of action involves the competitive inhibition of ATP binding to JAK1 and JAK2 kinases.[8] This disruption prevents the phosphorylation and subsequent activation of STAT3. Activated STAT3 typically dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis. By blocking this cascade, AZD1480 effectively downregulates the expression of STAT3 target genes, leading to reduced tumor growth and angiogenesis.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/2 CytokineReceptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter AngiogenicGenes Pro-Angiogenic Gene Transcription (e.g., VEGF) DNA->AngiogenicGenes Transcription AZD1480 AZD1480 AZD1480->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Figure 1: AZD1480 inhibits the JAK/STAT signaling pathway.

Data Presentation: In Vivo Anti-Angiogenic Effects of AZD1480

The following tables summarize the quantitative data from preclinical studies assessing the anti-angiogenic activity of AZD1480.

Table 1: Effect of AZD1480 on Myeloid-Derived Suppressor Cells (MDSCs) in Renca Tumor-Bearing Mice

Treatment GroupFold Reduction of MDSCs in Spleens and Tumors (vs. Vehicle)Statistical Significance
AZD14802 to 3-foldp < 0.01

Data extracted from a study where Renca tumor-bearing mice were treated for 21 days and MDSCs (CD11b+/Gr1+) were quantified by flow cytometry.[6]

Table 2: Effect of AZD1480 on Tumor Vasculature in a Renca Syngeneic Tumor Model

Treatment GroupParameterResult
AZD1480 (50 mg/kg/d for 10 days)Tumor Vessel Density (CD31+ staining)Suppressed compared to vehicle
AZD1480VEGF and MMP9 Expression (Western Blot)Reduced expression

Data from immunofluorescent staining and Western blotting of Renca tumor lysates.[6]

Table 3: Effect of AZD1480 on Myeloid Cell-Mediated Angiogenesis in a Matrigel Plug Assay

Treatment GroupParameterResult
AZD1480CD31+ Blood Vessels in Matrigel PlugsReduced number compared to vehicle
AZD1480Hemoglobin Content in Matrigel PlugsReduced compared to vehicle

Matrigel plugs containing a mixture of Renca tumor cells and CD11b+/CD11c- myeloid cells were implanted subcutaneously and treated for 9 days.[7]

Table 4: Effect of AZD1480 on Angiogenesis in a 786-O Human Renal Cell Carcinoma Xenograft Model

Treatment GroupParameterResult
AZD1480 (35 days of treatment)p-STAT3 Levels in Tumor LysateInhibited
AZD1480CD31+ Blood VesselsReduced number compared to vehicle
AZD1480Myeloid Cell InfiltrationInhibited

Data from Western blotting and immunofluorescent staining of 786-O xenografts.[6]

Experimental Protocols

Protocol 1: Tumor Xenograft Model for Assessing Anti-Angiogenic Activity

This protocol describes the use of a subcutaneous tumor xenograft model to evaluate the in vivo anti-angiogenic efficacy of AZD1480.[9][10]

Materials:

  • AZD1480 (suspended in an appropriate vehicle, e.g., water with 0.5% hypromellose and 0.1% Tween 80)[11]

  • Vehicle control

  • Tumor cells (e.g., Renca, 786-O, Calu-6)

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel (optional, for co-injection with tumor cells)

  • Calipers

  • Reagents for tissue fixation and processing (e.g., formalin, paraffin)

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

  • Reagents for protein extraction and Western blotting (e.g., lysis buffer, antibodies against p-STAT3, STAT3, VEGF, MMP9)

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture and resuspend in sterile PBS or culture medium.

    • Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.[3]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).

    • Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer AZD1480 or vehicle control via the desired route (e.g., oral gavage) at the specified dose and schedule.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise tumors and measure their final volume and weight.

    • Divide the tumor tissue for different analyses:

      • Fix a portion in formalin for paraffin embedding and immunohistochemistry.

      • Snap-freeze a portion in liquid nitrogen for protein analysis (Western blotting).

  • Analysis:

    • Immunohistochemistry:

      • Section the paraffin-embedded tumors.

      • Stain sections with an anti-CD31 antibody to visualize blood vessels.

      • Quantify microvessel density (MVD) by counting the number of stained vessels per high-power field.

    • Western Blotting:

      • Prepare protein lysates from the frozen tumor tissue.

      • Perform Western blotting to assess the levels of p-STAT3, total STAT3, VEGF, and MMP9 to confirm the mechanism of action.

start Start implant Subcutaneous Implantation of Tumor Cells start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat AZD1480 or Vehicle Administration randomize->treat endpoint Study Endpoint: Tumor Excision treat->endpoint analysis Analysis endpoint->analysis ihc Immunohistochemistry (CD31 Staining for MVD) analysis->ihc Histological wb Western Blotting (p-STAT3, VEGF, etc.) analysis->wb Molecular end End ihc->end wb->end start Start prepare Prepare Matrigel with Tumor/Myeloid Cells (on ice) start->prepare inject Subcutaneous Injection into Mice prepare->inject treat Administer AZD1480 or Vehicle inject->treat excise Excise Matrigel Plugs (after 7-14 days) treat->excise quantify Quantify Angiogenesis excise->quantify hemoglobin Hemoglobin Assay quantify->hemoglobin Quantitative ihc Immunohistochemistry (CD31 Staining) quantify->ihc Histological end End hemoglobin->end ihc->end

References

Troubleshooting & Optimization

Technical Support Center: AZD1480 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the JAK1/2 inhibitor, AZD1480, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD1480?

A1: AZD1480 is an ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][2][3] By inhibiting these kinases, AZD1480 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6] This disruption of the JAK/STAT3 signaling pathway leads to decreased expression of STAT3 target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1/D2/D3), survival (e.g., Bcl-2, survivin), and angiogenesis, ultimately inducing apoptosis and inhibiting tumor growth.[7][8][9]

Q2: My cancer cell line is not responding to AZD1480 treatment. What are the potential reasons for this intrinsic resistance?

A2: Intrinsic resistance to AZD1480 can arise from several factors:

  • Low dependence on JAK/STAT3 signaling: The cancer cell line may not heavily rely on the JAK/STAT3 pathway for its proliferation and survival. It might utilize other oncogenic driver pathways.

  • Pre-existing mutations: Although less common for initial resistance, pre-existing mutations in the JAK2 or STAT3 genes could potentially reduce the binding affinity of AZD1480 or render STAT3 constitutively active, respectively.

  • Activation of alternative signaling pathways: Cancer cells can have redundant signaling pathways that compensate for the inhibition of JAK/STAT3 signaling. For instance, activation of the RAS/MEK/ERK pathway has been shown to have an inverse correlation with STAT3 signaling.[10]

Q3: After an initial response, my cancer cells have become resistant to AZD1480. What are the common mechanisms of acquired resistance?

A3: Acquired resistance to AZD1480 is a significant challenge. Key mechanisms include:

  • Secondary Mutations in the JAK2 Kinase Domain: The most well-documented mechanism is the emergence of mutations within the ATP-binding pocket of JAK2. Specific mutations, such as Y931C, L983F, and G993A, have been shown to confer resistance to AZD1480 and other type-I JAK inhibitors.[11][12] These mutations can either sterically hinder the binding of the inhibitor or alter the conformation of the kinase to maintain its active state despite inhibitor presence.

  • Constitutively Active STAT3 Mutants: The expression of a constitutively active form of STAT3 (like the Stat3C mutant) can make tumor cells resistant to AZD1480.[6] This is because the activated STAT3 no longer requires phosphorylation by JAKs, thus bypassing the inhibitory effect of AZD1480.

  • Upregulation of Bypass Signaling Pathways: Similar to intrinsic resistance, resistant cells can adapt by upregulating alternative survival pathways. A notable example is the reciprocal activation of the MEK/ERK pathway when the JAK/STAT3 pathway is inhibited.[10] Increased signaling through receptor tyrosine kinases like EGFR can also contribute.[10]

  • Tumor Microenvironment-Mediated Resistance: Factors secreted by cells in the tumor microenvironment, such as IL-6, can lead to persistent activation of the JAK/STAT3 pathway, potentially requiring higher concentrations of AZD1480 for effective inhibition.[8]

Q4: Has AZD1480 been used in clinical trials, and what were the outcomes?

A4: Yes, AZD1480 was evaluated in Phase I clinical trials for both solid tumors and myelofibrosis.[1][2] While the drug demonstrated target engagement, as evidenced by the inhibition of STAT3 phosphorylation in patient samples, its clinical development was discontinued.[1][13] The primary reason for cessation was the observation of dose-limiting neurological toxicities, including dizziness, ataxia, and anxiety.[1][2] These adverse events were hypothesized to be due to off-target inhibition of the Tropomyosin receptor kinase (TRK) family or effects on JAK signaling within the central nervous system.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
No inhibition of p-STAT3 (Tyr705) after AZD1480 treatment. 1. Inactive compound. 2. Insufficient drug concentration or treatment time. 3. Cell line has a JAK2 mutation conferring resistance.1. Verify the integrity and activity of the AZD1480 compound. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. 3. Sequence the JAK2 kinase domain in your cell line to check for known resistance mutations (e.g., Y931C, L983F, G993A).
p-STAT3 is inhibited, but there is no effect on cell viability. 1. The cell line's survival is not primarily driven by the STAT3 pathway. 2. Rapid activation of a compensatory survival pathway.1. Assess the baseline activity of other key signaling pathways (e.g., PI3K/AKT, RAS/MEK/ERK). 2. Perform combination studies with inhibitors of compensatory pathways (e.g., a MEK inhibitor like AZD6244).[10]
Initial sensitivity to AZD1480 followed by the emergence of a resistant population. 1. Selection for cells with pre-existing resistance mechanisms. 2. Development of new resistance mutations in JAK2.1. Isolate the resistant cell population and perform molecular profiling. 2. Sequence the JAK2 gene in the resistant clones to identify acquired mutations.[12] 3. Evaluate the resistant cells for upregulation of bypass signaling pathways via western blot (e.g., check p-ERK levels).[10]

Quantitative Data Summary

Table 1: In Vitro Efficacy of AZD1480 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 (µM)Reference
DU145Prostate Cancer~1.0 - 2.0[6]
MDA-MB-468Breast Cancer~1.0 - 2.0[6]
MDAH2774Ovarian Cancer~1.0 - 2.0[6]
Neuroblastoma (Median of 7 cell lines)Neuroblastoma1.5[7]
Rhabdomyosarcoma (Median of 7 cell lines)Rhabdomyosarcoma1.5[7]
Ewing Sarcoma Family Tumors (2 cell lines)Ewing Sarcoma1.5[7]
SCLC (6 sensitive lines)Small Cell Lung Cancer0.73 - 3.08[14]
U266Multiple Myeloma~0.5 - 1.0[15]
Kms.11Multiple Myeloma~1.0 - 2.0[15]

Table 2: Kinase Inhibitory Activity of AZD1480

KinaseIC50 (nM)Assay ConditionReference
JAK1415 mM ATP[2]
JAK2585 mM ATP[2]
JAK313635 mM ATP[2]
TEL-Jak2 (cellular assay)46p-STAT5 inhibition[6]

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Starvation (Optional): For cytokine stimulation experiments, serum-starve the cells for 3-18 hours.[6]

  • Inhibitor Treatment: Treat cells with varying concentrations of AZD1480 (e.g., 0.1, 0.5, 1, 2.5 µM) for a specified duration (e.g., 2-4 hours).[6][8]

  • Cytokine Stimulation (Optional): If applicable, stimulate cells with a cytokine like IL-6 or Oncostatin M (OSM) for 15-30 minutes before lysis.[4][6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-JAK2, total JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Add serial dilutions of AZD1480 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).[9][15]

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.

Visualizations

AZD1480_MOA Cytokine Cytokine (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates AZD1480 AZD1480 AZD1480->JAK Inhibits pSTAT3_active p-STAT3 (active dimer) STAT3_inactive->pSTAT3_active Dimerizes Nucleus Nucleus pSTAT3_active->Nucleus Translocates to TargetGenes Target Gene Expression (c-Myc, Cyclin D1, Bcl-2) Nucleus->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Mechanism of action of AZD1480 on the JAK/STAT3 signaling pathway.

Acquired_Resistance cluster_resistance Mechanisms of Acquired Resistance AZD1480 AZD1480 JAK2 JAK2 Kinase AZD1480->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Activates CellSurvival Cell Survival STAT3->CellSurvival JAK2_mut JAK2 Kinase Domain Mutation (e.g., G993A) JAK2_mut->JAK2 Prevents Inhibition STAT3_const Constitutively Active STAT3 Mutant STAT3_const->CellSurvival Bypasses JAK2 MEK_ERK Bypass Pathway Activation (e.g., MEK/ERK) MEK_ERK->CellSurvival Compensates

Caption: Key mechanisms of acquired resistance to AZD1480 in cancer cells.

Troubleshooting_Workflow Start Start: Cell line shows resistance to AZD1480 Check_pSTAT3 Check p-STAT3 (Tyr705) by Western Blot Start->Check_pSTAT3 No_Inhibition p-STAT3 NOT inhibited Check_pSTAT3->No_Inhibition No Inhibition p-STAT3 IS inhibited Check_pSTAT3->Inhibition Yes Action_No_Inhibition Action: 1. Verify compound activity. 2. Perform dose-response. 3. Sequence JAK2 gene. No_Inhibition->Action_No_Inhibition Action_Inhibition Action: 1. Assess other pathways (MEK/ERK). 2. Test combination inhibitors. Inhibition->Action_Inhibition

Caption: A logical workflow for troubleshooting AZD1480 resistance.

References

Technical Support Center: Optimizing (1R)-AZD-1480 Treatment Schedule In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo treatment schedule of (1R)-AZD-1480, a potent inhibitor of JAK1 and JAK2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD-1480?

A1: AZD-1480 is an ATP-competitive small molecule inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][2] By inhibiting JAK1 and JAK2, AZD-1480 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][3] This disruption of the JAK/STAT signaling pathway leads to decreased expression of downstream target genes involved in cell proliferation, survival, and apoptosis, ultimately suppressing tumor growth.[2][4]

Q2: What are the key considerations for selecting a starting dose and schedule for in vivo studies?

A2: Selecting an appropriate starting dose and schedule for AZD-1480 in vivo studies requires balancing efficacy with potential toxicity. Preclinical studies have explored a range of doses, commonly from 30 mg/kg to 60 mg/kg, administered orally once or twice daily.[1][3][5][6] Due to its rapid absorption and elimination with a half-life of approximately 5 hours in clinical settings, twice-daily (BID) dosing may be necessary to maintain sustained inhibition of the target, which has been shown to correlate with optimal tumor growth inhibition.[3][7][8] It is crucial to consider the tumor model and its sensitivity to JAK/STAT inhibition when determining the initial dose.

Q3: What are the reported dose-limiting toxicities (DLTs) associated with AZD-1480?

A3: In a phase I clinical trial in patients with solid tumors, the primary DLTs were pleiotropic neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, hallucinations, and behavioral changes.[7][9] These neurologic toxicities were generally reversible upon dose reduction or cessation.[7][9] In a separate trial for myelofibrosis, dizziness and anemia were the most common treatment-related adverse events.[10][11] These findings led to the discontinuation of the clinical development of AZD-1480.[7][9] Researchers should be vigilant for any signs of neurotoxicity in animal models.

Q4: How can I monitor the pharmacodynamic effects of AZD-1480 in my in vivo model?

A4: The most direct pharmacodynamic marker for AZD-1480 activity is the inhibition of STAT3 phosphorylation (pSTAT3). This can be assessed in tumor tissue and peripheral blood mononuclear cells (PBMCs) or circulating granulocytes.[7][9] Western blotting and immunohistochemistry are common methods to measure pSTAT3 levels in tumor lysates and tissue sections, respectively.[12] Pharmacodynamic analysis has shown maximal pSTAT3 inhibition 1-2 hours after dosing, coinciding with the maximum plasma concentration (Cmax).[7][9]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Lack of significant anti-tumor efficacy. Sub-optimal dosing schedule leading to incomplete target inhibition.Consider increasing the dosing frequency from once daily (QD) to twice daily (BID) to ensure sustained pSTAT3 inhibition over a 24-hour period. A dose-response study may be necessary to identify the optimal dose for your specific tumor model.[3]
Tumor model is not dependent on the JAK/STAT signaling pathway.Before initiating in vivo studies, confirm the constitutive activation of STAT3 in your tumor cell line or patient-derived xenograft (PDX) model through in vitro assays like Western blotting for pSTAT3.
Signs of toxicity in animal models (e.g., weight loss, lethargy, neurological symptoms). Dose of AZD-1480 is too high.Reduce the dose of AZD-1480. If using a BID schedule, consider lowering each individual dose. In some preclinical studies, doses were attenuated to manage toxicity.[1]
Formulation or vehicle-related issues.Ensure the vehicle (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80) is well-tolerated by the animals. Administer the vehicle alone to a control group to rule out any vehicle-specific toxicity.[6]
High variability in tumor growth inhibition between animals. Inconsistent drug administration or bioavailability.Ensure accurate oral gavage technique to deliver the full intended dose. Prepare fresh drug formulations as specified in protocols, as the stability of the compound in the vehicle may vary.
Heterogeneity of the tumor model.Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosing Schedules and Efficacy of AZD-1480 in Preclinical Models

Tumor ModelDosing ScheduleEfficacyReference
Uterine Leiomyoma Xenograft50 mg/kg, oral gavage, 5 days/week for 28 daysSignificant reduction in xenograft volume and weight.[5]
MDAH2774 Ovarian Cancer Xenograft10 mg/kg BID71% tumor growth inhibition.[3]
MDAH2774 Ovarian Cancer Xenograft30 mg/kg BIDSignificant tumor growth inhibition.[3]
Pediatric Solid Tumor Xenografts60 mg/kg SID, 5 days/week for 3 weeksStatistically significant differences in event-free survival distribution compared to control in 89% of solid tumor xenografts.[6][13]
Wilms Tumor Xenografts20 mg/kg BID (M-F) and 30 mg/kg SID (weekends)Tumor regressions observed in 3 of 6 models.[6]
JAK-mutated ALL Xenografts30 mg/kg BID, Mon-Fri for two weeks (attenuated dose)Modest single-agent in vivo efficacy.[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) aged 4-6 weeks.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare AZD-1480 in a vehicle such as 0.5% hydroxypropyl methylcellulose/0.1% Tween 80, adjusted to pH 2.0 with 1N HCl.[6]

    • Administer AZD-1480 or vehicle control via oral gavage at the desired dose and schedule.

  • Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • For pharmacodynamic studies, collect tumor tissue and/or blood samples at specified time points after the final dose (e.g., 2 hours post-dose for peak pSTAT3 inhibition).

    • Process tumor tissue for Western blot or immunohistochemical analysis of pSTAT3 levels.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates AZD1480 This compound AZD1480->JAK Inhibits pSTAT pSTAT3 (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene (Proliferation, Survival) pSTAT->Gene Promotes Transcription Experimental_Workflow cluster_0 Preclinical Optimization A Select Tumor Model (STAT3-activated) B Establish Xenografts in Mice A->B C Dose Range Finding Study (QD vs. BID) B->C D Monitor for Toxicity (Body Weight, Clinical Signs) C->D E Efficacy Study (Tumor Growth Inhibition) C->E G Optimal Schedule Determination D->G F Pharmacodynamic Analysis (pSTAT3 Inhibition in Tumors) E->F F->G Logical_Relationship Dosing AZD-1480 Dosing (e.g., BID Schedule) Sustained_Inhibition Sustained pSTAT3 Inhibition (>10h) Dosing->Sustained_Inhibition Leads to Toxicity Potential Neurological Toxicity Dosing->Toxicity May lead to Tumor_Growth Optimal Tumor Growth Inhibition Sustained_Inhibition->Tumor_Growth Correlates with

References

Technical Support Center: Overcoming Poor Solubility of (1R)-AZD-1480 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of (1R)-AZD-1480 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the (S)-enantiomer of AZD1480, a potent, ATP-competitive small molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] It functions by inhibiting JAK2 activation, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] This disruption of the JAK/STAT signaling pathway can lead to an induction of apoptosis and a decrease in cell proliferation in various cancer cell lines.[4][5] The compound shows high selectivity for JAK2 over other kinases like JAK3.[6]

Q2: I'm observing precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What's causing this and how can I fix it?

A2: This is a common issue because this compound is sparingly soluble in aqueous buffers.[7] Precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from your stock (e.g., DMSO) disperses in the medium, leaving the hydrophobic compound to crash out of solution. To fix this, you can:

  • Lower the Final Concentration: Ensure your final working concentration does not exceed the known solubility limit in aqueous solutions.

  • Use a Co-solvent System: Prepare the final dilution in a mixture of buffer and a less polar, water-miscible solvent. A 1:1 solution of ethanol and PBS (pH 7.2) has been shown to solubilize AZD1480 up to approximately 0.5 mg/mL.[3][7]

  • Employ Solubilizing Agents: Incorporate excipients like surfactants (e.g., Tween 80) or co-solvents (e.g., PEG300) in your final formulation to increase solubility.[6][8]

Q3: My experimental results are inconsistent. Could this be related to solubility issues?

A3: Yes, absolutely. Poor solubility can lead to significant variability in the actual concentration of the compound that cells are exposed to, resulting in poor reproducibility. If the compound precipitates, the effective concentration is much lower than intended. Always ensure your stock solution is fully dissolved and clear before each use and visually inspect the final culture medium for any signs of precipitation after dilution.

Q4: What is the best solvent for preparing a high-concentration stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating high-concentration stock solutions.[7][9] AZD1480 is highly soluble in these organic solvents.[7] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[6]

Quantitative Solubility Data

The solubility of AZD1480 varies significantly between organic solvents and aqueous systems. The following table summarizes available data for easy comparison.

Solvent SystemConcentration (mg/mL)Molar Equivalent (mM)Source(s)
DMSO ~25 - 70 mg/mL~71.7 - 200.7 mM[3][6][7]
Ethanol ~34.88 - 50 mg/mL~100 - 143.4 mM[3][7]
Dimethylformamide (DMF) ~30 mg/mL~86.0 mM[3][7]
Ethanol:PBS (pH 7.2) (1:1) ~0.5 mg/mL~1.4 mM[3][7]
Water InsolubleInsoluble[6]

Note: Data is for AZD1480. Molar equivalents are calculated using a molecular weight of 348.8 g/mol .[7]

Experimental Protocols & Troubleshooting

Protocol 1: Standard Stock Solution Preparation

This protocol outlines the standard method for preparing a high-concentration stock solution of this compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound crystalline solid in a sterile tube.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO or 100% ethanol to achieve the target concentration (e.g., 10-100 mM).

  • Dissolve: Vortex the mixture vigorously until the solid is completely dissolved. A brief warming in a 50°C water bath can assist with dissolution in DMSO.[10]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Working Solution Preparation for Cell Culture

This protocol provides a method for diluting the stock solution into aqueous media while minimizing precipitation.

  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Intermediate Dilution (Optional): If making a large dilution (e.g., >1:1000), first perform an intermediate dilution of your stock solution into fresh culture medium or PBS.

  • Final Dilution: While gently vortexing or swirling the tube of pre-warmed medium, add the required volume of the stock solution drop-wise. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.

  • Final Inspection: After addition, gently mix and visually inspect the medium for any signs of cloudiness or precipitation. If precipitation is observed, the concentration is too high for the chosen solvent system.

Troubleshooting Workflow

If you encounter solubility issues, follow this decision-making workflow to identify and solve the problem.

G cluster_0 start Precipitation or Inconsistent Results Observed check_stock Is stock solution clear and correctly prepared? start->check_stock check_final_conc Is final concentration too high for aqueous media? check_stock->check_final_conc Yes re_prep_stock Action: Prepare fresh stock. Use anhydrous DMSO. Vortex until fully dissolved. check_stock->re_prep_stock No lower_conc Action: Reduce final working concentration of AZD-1480. check_final_conc->lower_conc Yes use_cosolvent Action: Prepare final dilution in co-solvent system, e.g., 1:1 Ethanol/PBS. check_final_conc->use_cosolvent No, but still precipitates re_prep_stock->check_final_conc end_good Problem Resolved lower_conc->end_good use_cosolvent->end_good end_bad If problem persists, consider formulation with solubilizing agents (e.g., PEG300/Tween80) use_cosolvent->end_bad

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway Visualization

This compound targets the JAK/STAT pathway, which is crucial in cytokine signaling and is often dysregulated in cancer.[11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK2 Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene AZD1480 This compound AZD1480->JAK INHIBITS

Caption: Inhibition of the JAK/STAT pathway by this compound.

References

Technical Support Center: AZD1480 Neurological Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the neurological side effects observed in studies of AZD1480, a potent JAK1/2 inhibitor. The clinical development of AZD1480 was discontinued due to dose-limiting neurological toxicities.[1][2][3][4][5] This resource offers troubleshooting guidance and frequently asked questions to aid in understanding these adverse events.

Data Presentation: Summary of Neurological Adverse Events

The following table summarizes the neurological adverse events (AEs) reported in Phase I clinical trials of AZD1480 in patients with solid tumors and myelofibrosis. It is important to note that a complete breakdown of incidence rates per dose cohort for each specific neurological AE is not publicly available.

Adverse EventStudy PopulationDosing RegimenIncidence/DetailsGradeReversibility
Dizziness Solid TumorsBIDAmong the most common AEs.[2]Not specifiedGenerally reversible[2]
MyelofibrosisQD and BIDMost common neurological AE.[1][3]Grade 1 noted as treatment-limiting.[1]Reversible[1]
Ataxia Solid TumorsBIDAmong the most common AEs.[2]Not specifiedGenerally reversible[2]
MyelofibrosisNot specifiedReported as a serious adverse event (SAE).[1]Grade 2[1]Not specified
Aphasia MyelofibrosisNot specifiedReported as an SAE.[1]Grade 2[1]Not specified
Confusional State MyelofibrosisNot specifiedReported as an SAE.[1]Grade 2[1]Not specified
Dysarthria MyelofibrosisNot specifiedReported as an SAE.[1]Grade 2[1]Not specified
Anxiety Solid TumorsBIDDose-limiting toxicity (DLT).[2]Grade 3 (in one case)[2]Reversible (except for one case of Grade 3)[2]
Memory Loss Solid TumorsNot specifiedDLT.[2]Not specifiedGenerally reversible[2]
Hallucinations Solid TumorsBIDDLT.[2]Not specifiedGenerally reversible[2]
Behavior Changes Solid TumorsNot specifiedDLT.[2]Not specifiedGenerally reversible[2]
Presyncope Myelofibrosis50 mg QDDLT.[1]Grade 3[1]Resolved after temporary hold[1]
General Neuropsychiatric AEs Solid TumorsBID53% of patients in the b.i.d. dosing cohorts reported neuropsychiatric AEs of any grade.[2]Any gradeGenerally reversible[2]

Experimental Protocols

Detailed experimental protocols for the neurological assessments in the AZD1480 clinical trials are not fully available in the published literature. However, based on standard practices for Phase I oncology trials and the available information, the following methodologies were likely employed.

Study Design (Phase I)
  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD1480, and to determine the maximum tolerated dose (MTD).[1][2]

  • Patient Population: Patients with advanced solid malignancies or myelofibrosis.[1][2]

  • Dosing: Oral administration of AZD1480 in escalating dose cohorts, with both once-daily (QD) and twice-daily (BID) regimens explored.[1][2]

  • Safety Monitoring: Continuous monitoring for adverse events (AEs) and serious adverse events (SAEs). Dose-limiting toxicities (DLTs) were identified to establish the MTD.

Neurological Assessment
  • Methodology: Neurological assessments were performed throughout the studies.[1] While specific tests are not detailed, standard neurological examinations would have been conducted at baseline and at regular intervals during treatment. These examinations likely included:

    • Mental Status Examination: Assessing level of consciousness, orientation, attention, memory, and mood.

    • Cranial Nerve Examination: Evaluating the function of the twelve cranial nerves.

    • Motor System Examination: Assessing muscle strength, tone, and coordination (including tests for ataxia like finger-to-nose and heel-to-shin).

    • Sensory System Examination: Testing for touch, pain, temperature, and vibration sensation.

    • Reflexes: Testing deep tendon reflexes.

  • Adverse Event Grading: The severity of neurological AEs was likely graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Mandatory Visualizations

Signaling Pathways Implicated in AZD1480 Neurotoxicity

AZD1480_Neurotoxicity_Pathway cluster_0 AZD1480 Action in CNS cluster_1 On-Target Effects cluster_2 Off-Target Effects AZD1480 AZD1480 (crosses BBB) JAK1 JAK1 AZD1480->JAK1 inhibition JAK2 JAK2 AZD1480->JAK2 inhibition TRKB TRKB AZD1480->TRKB inhibition STAT3 STAT3 JAK1->STAT3 activates JAK2->STAT3 activates Neuro_Effects_On Potential Neurological Homeostasis Disruption STAT3->Neuro_Effects_On Neuro_Effects_Off Anxiety-like Behavior & Other Neurological Effects TRKB->Neuro_Effects_Off AZD1480_AE_Workflow cluster_0 Clinical Trial Workflow for Neurological AE Assessment Patient_Enrollment Patient Enrollment (Solid Tumors or Myelofibrosis) Baseline_Assessment Baseline Neurological Assessment Patient_Enrollment->Baseline_Assessment Dose_Escalation AZD1480 Dose Escalation (QD and BID cohorts) Baseline_Assessment->Dose_Escalation AE_Monitoring Continuous AE Monitoring (Neurological Examinations) Dose_Escalation->AE_Monitoring DLT_Identification DLT Identification AE_Monitoring->DLT_Identification MTD_Determination MTD Determination DLT_Identification->MTD_Determination Study_Termination Study Termination due to Unacceptable Neurotoxicity DLT_Identification->Study_Termination Unacceptable Neurotoxicity

References

Technical Support Center: Acquired Resistance to AZD1480 and Potential Workarounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the JAK1/2 inhibitor, AZD1480.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to AZD1480, has developed resistance. What are the common underlying mechanisms?

A1: Acquired resistance to AZD1480, a type-I JAK inhibitor, is primarily associated with the following mechanisms:

  • Mutations in the JAK2 Kinase Domain: Specific point mutations can emerge within the ATP-binding site of the JAK2 kinase domain, preventing effective binding of AZD1480. Commonly reported mutations include Y931C, L983F, and G993A.[1] These mutations sterically hinder or disrupt the binding of type-I inhibitors.

  • Paradoxical Activation of the MAPK/ERK Pathway: In some cellular contexts, inhibition of the JAK/STAT pathway by AZD1480 can lead to a compensatory, paradoxical activation of the Ras/Raf/MEK/ERK signaling pathway. This reactivation of a parallel growth and survival pathway can bypass the effects of JAK inhibition and confer resistance.

  • Constitutively Active STAT3: The emergence of a constitutively active mutant of STAT3, a key downstream effector of the JAK pathway, can render cells resistant to AZD1480.[2][3] This mutant STAT3 can drive cell survival and proliferation independently of JAK-mediated phosphorylation, thus making the upstream inhibition of JAKs ineffective.[2][3]

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: To elucidate the resistance mechanism in your specific cell line, we recommend the following experimental approaches:

  • Sanger Sequencing of the JAK2 Kinase Domain: This will identify any point mutations within the drug-binding site that are known to confer resistance.

  • Western Blot Analysis: Assess the phosphorylation status of key signaling proteins.

    • p-STAT3 (Tyr705): If p-STAT3 levels remain high in the presence of AZD1480, it could indicate a JAK2 mutation or a constitutively active STAT3.

    • p-ERK1/2 (Thr202/Tyr204): An increase in p-ERK1/2 levels upon AZD1480 treatment would suggest paradoxical activation of the MAPK/ERK pathway.

  • Gene Knockdown/Overexpression Studies:

    • Use shRNA to knock down STAT3 expression in your resistant cells. A significant inhibition of tumor growth would confirm the essential role of STAT3 in the resistant phenotype.[2]

    • Overexpress a constitutively-active STAT3C mutant in a sensitive parental cell line. If this confers resistance to AZD1480, it validates this as a potential resistance mechanism.[2][3]

Troubleshooting Guides

Issue 1: Decreased sensitivity to AZD1480 and suspected JAK2 mutation.

Potential Workaround: Utilize a Type II JAK Inhibitor

Type I JAK inhibitors, like AZD1480, bind to the active conformation of the JAK2 kinase. Mutations in the ATP-binding pocket can prevent this interaction. Type II inhibitors, however, bind to the inactive conformation of the kinase at an allosteric site, which can circumvent resistance mediated by certain ATP-binding site mutations.[4]

Experimental Data:

Cell Line/MutationInhibitorIC50 (nM)Fold Change in Resistance
Ba/F3-ATF7IP-JAK2 (Wild-Type)AZD1480~50-
Ba/F3-ATF7IP-JAK2 (Y931C)AZD1480>1000>20
Ba/F3-ATF7IP-JAK2 (L983F)AZD1480>1000>20
Ba/F3-ATF7IP-JAK2 (G993A)AZD1480>1000>20
Ba/F3-ATF7IP-JAK2 (Y931C)CHZ868 (Type II)Sensitive-
Ba/F3-ATF7IP-JAK2 (L983F)CHZ868 (Type II)Sensitive-
Ba/F3-ATF7IP-JAK2 (G993A)CHZ868 (Type II)Resistant-

Note: While CHZ868 is effective against Y931C and L983F mutations, the G993A mutation has been shown to confer resistance to both type-I and type-II JAK inhibitors.[4]

Recommended Action:

  • Sequence the JAK2 kinase domain to identify the specific mutation.

  • If a Y931C or L983F mutation is present, consider testing a type II JAK inhibitor such as CHZ868.[5][6][7][8]

  • If a G993A mutation is identified, a type II inhibitor may not be effective.[4] Alternative strategies, such as combination therapies, should be explored.

Issue 2: Increased p-ERK1/2 levels upon AZD1480 treatment.

Potential Workaround: Combination Therapy with a MEK Inhibitor

If resistance is mediated by the paradoxical activation of the MAPK/ERK pathway, a combination of AZD1480 with a MEK inhibitor (e.g., Selumetinib, PD98059, UO126) may restore sensitivity.

Experimental Data:

  • In Hodgkin lymphoma cell lines resistant to AZD1480, the combination with MEK inhibitors UO126 and PD98059 enhanced the anti-proliferative effects of AZD1480. This was associated with the inhibition of AZD1480-induced ERK phosphorylation.

  • In JAK-mutated acute lymphoblastic leukemia (ALL) xenografts, the combination of AZD1480 and the MEK inhibitor selumetinib resulted in profound synergistic in vitro cell killing.[1][9] However, this synergy was not observed in vivo, suggesting that prolonged target inhibition may be necessary for therapeutic benefit in a complex biological system.[1][9]

Recommended Action:

  • Confirm paradoxical ERK activation via Western blot.

  • Test the in vitro efficacy of AZD1480 in combination with a MEK inhibitor using a cell viability assay (e.g., MTS assay).

  • If the combination is synergistic in vitro, consider designing in vivo studies with a dosing schedule that ensures sustained inhibition of both JAK/STAT and MEK/ERK pathways.

Experimental Protocols

Protocol 1: Generation of AZD1480-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to AZD1480 through continuous exposure to escalating drug concentrations.[10][11]

Materials:

  • Parental cancer cell line of interest

  • AZD1480 (stock solution in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC20: Perform a dose-response curve for the parental cell line with AZD1480 to determine the concentration that inhibits cell growth by 20% (IC20).

  • Initial Exposure: Culture the parental cells in complete medium containing AZD1480 at the IC20 concentration.

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of AZD1480.

  • Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the current AZD1480 concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the AZD1480 concentration over several weeks to months.

  • Characterize Resistance: Periodically, perform a dose-response assay on the resistant cell population and compare the IC50 value to the parental cell line to quantify the degree of resistance. A significant increase in the IC50 value indicates the development of a resistant phenotype.

  • Isolate Clones (Optional): Once a resistant population is established, you can isolate single-cell clones by limiting dilution to obtain a homogenous resistant cell line.

Protocol 2: MTS Cell Viability Assay

This colorimetric assay is used to assess cell viability in response to drug treatment.[12][13][14]

Materials:

  • 96-well cell culture plates

  • Parental and AZD1480-resistant cell lines

  • AZD1480 and/or other inhibitors

  • Complete cell culture medium (phenol red-free recommended)

  • MTS reagent (containing PES)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of AZD1480 and/or the workaround compound (e.g., MEK inhibitor, type II JAK inhibitor). Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Add MTS Reagent: Add 20 µL of MTS reagent to each well.

  • Incubate with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Average absorbance of control cells) * 100.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for p-STAT3 and p-ERK

This protocol outlines the detection of phosphorylated STAT3 and ERK to assess pathway activation.[15][16][17][18][19]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels or other proteins, the membrane can be stripped and re-probed with additional primary antibodies.

Signaling Pathway and Experimental Workflow Diagrams

AZD1480_Resistance_Mechanisms cluster_0 JAK/STAT Pathway cluster_1 Resistance Mechanisms Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Canonical Signaling STAT3 STAT3 JAK2->STAT3 Canonical Signaling ERK_Activation Paradoxical ERK Activation JAK2->ERK_Activation Leads to Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Canonical Signaling Proliferation_Survival Proliferation_Survival Gene_Transcription->Proliferation_Survival Promotes AZD1480 AZD1480 AZD1480->JAK2 Inhibition JAK2_Mutation JAK2 Kinase Domain Mutation JAK2_Mutation->JAK2 Prevents Binding STAT3_Mutant Constitutively Active STAT3 STAT3_Mutant->Gene_Transcription Bypasses JAK2

Caption: Mechanisms of acquired resistance to AZD1480.

AZD1480_Workaround_Workflow cluster_0 Troubleshooting Workflow cluster_1 Potential Workarounds Start AZD1480 Resistant Cells Mechanism_ID Identify Resistance Mechanism Start->Mechanism_ID JAK2_Seq JAK2 Sequencing Mechanism_ID->JAK2_Seq WB_Analysis Western Blot (p-STAT3, p-ERK) Mechanism_ID->WB_Analysis JAK2_Mutation JAK2 Mutation Detected JAK2_Seq->JAK2_Mutation ERK_Activation Paradoxical ERK Activation WB_Analysis->ERK_Activation STAT3_Bypass STAT3 Bypass WB_Analysis->STAT3_Bypass TypeII_Inhibitor Use Type II JAK Inhibitor JAK2_Mutation->TypeII_Inhibitor MEK_Inhibitor Combine with MEK Inhibitor ERK_Activation->MEK_Inhibitor Downstream_Targeting Target Downstream of STAT3 STAT3_Bypass->Downstream_Targeting

References

AZD1480 Phase I Trials: A Technical Support Guide on Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) observed in phase I clinical trials of AZD1480, a potent inhibitor of Janus-associated kinases 1 and 2 (JAK1/JAK2). This guide is designed to address specific issues and questions that may arise during experimental planning and data interpretation involving AZD1480 or similar JAK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What were the primary dose-limiting toxicities of AZD1480 in the solid tumor phase I trial?

A1: In the phase I trial for solid tumors (NCT01112397), dose-limiting toxicities were exclusively pleiotropic neurologic adverse events. These included dizziness, anxiety, ataxia, memory loss, hallucinations, and behavioral changes. These toxicities were generally reversible upon dose reduction or discontinuation of the treatment.[1][2]

Q2: At which dose levels did the dose-limiting toxicities occur in the solid tumor trial?

A2: No DLTs were reported in the once-daily (QD) dosing cohorts, which ranged from 10 mg to 70 mg.[1] The neurologic DLTs were observed in three of the four twice-daily (b.i.d.) dosing cohorts, specifically at 20 mg, 30 mg, and 45 mg b.i.d.[1]

Q3: What were the dose-limiting toxicities observed in the phase I trial for myelofibrosis?

A3: The phase I trial in patients with myelofibrosis reported two distinct DLTs. One patient in the 2.5 mg once-daily (QD) cohort experienced grade 3 lung infiltration/acute pneumonia. Another patient in the 50 mg QD cohort had grade 3 presyncope. The study was ultimately terminated due to low-grade, reversible neurological toxicities that became therapy-limiting.

Q4: What is the proposed mechanism behind the neurologic toxicities of AZD1480?

A4: The exact mechanism of AZD1480's neurologic toxicity is not definitively known. One hypothesis suggests it could be due to off-target inhibition of the TRK family of kinases (TRKA, TRKB, TRKC), as AZD1480 is equipotent against them.[1] An alternative hypothesis is that the central nervous system side effects are a result of AZD1480's ability to penetrate the blood-brain barrier and inhibit JAK signaling within the brain.[1]

Data Presentation: Summary of Dose-Limiting Toxicities

Table 1: Dose-Limiting Toxicities in AZD1480 Phase I Solid Tumor Trial (NCT01112397)
Dosing ScheduleDose LevelNumber of PatientsNumber of Patients with DLTsType of DLT
Once Daily (QD)10 mg30-
20 mg30-
30 mg40-
50 mg30-
70 mg10-
Twice Daily (b.i.d.)20 mg61Neurologic
30 mg112Neurologic
45 mg72Neurologic

Data sourced from Plimack et al., The Oncologist, 2013.[1]

Table 2: Dose-Limiting Toxicities in AZD1480 Phase I Myelofibrosis Trial
Dosing ScheduleDose LevelNumber of Patients with DLTsType of DLT
Once Daily (QD)2.5 mg1Grade 3 Lung Infiltration/Acute Pneumonia
50 mg1Grade 3 Presyncope

Experimental Protocols

AZD1480 Solid Tumor Phase I Trial (NCT01112397) Methodology

The study was a phase I, open-label, multi-center, dose-escalation trial. A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD).[1]

  • Patient Population: Patients with advanced solid malignancies for whom standard therapy was not available.

  • Dose Escalation (QD): Patients were enrolled in cohorts of 3-6 and received AZD1480 orally once daily at doses of 10, 20, 30, 50, and 70 mg.

  • Dose Escalation (b.i.d.): Following the evaluation of the once-daily cohorts, subsequent cohorts received twice-daily oral doses of 20, 30, and 45 mg.

  • DLT Definition: A dose-limiting toxicity was defined as a specific set of adverse events occurring within the first cycle of treatment that were considered related to the study drug.

AZD1480 Myelofibrosis Phase I Trial Methodology

This was a phase I, open-label, multi-center study to assess the safety and tolerability of AZD1480 in patients with myelofibrosis.

  • Patient Population: Patients with primary myelofibrosis or post-polycythemia vera/essential thrombocythemia myelofibrosis.

  • Dose Escalation: A multiple-ascending dose approach was used. Up to 6 patients were enrolled in each cohort. Dose escalation to the next level occurred if one or fewer of the six evaluable patients experienced a DLT. The once-daily cohorts ranged from 2.5 mg to 70 mg, and the twice-daily cohorts were 10 mg and 15 mg.

  • MTD Definition: The maximum tolerated dose was defined as the dose level below the non-tolerated dose, which was the dose at which two or more out of six patients experienced DLTs.

Mandatory Visualizations

Signaling Pathway of AZD1480

AZD1480 is an inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK2. This inhibition disrupts the JAK/STAT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of AZD1480.

AZD1480_Mechanism_of_Action cluster_cell Cell Membrane Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates AZD1480 AZD1480 AZD1480->JAK Inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates

Caption: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.

Experimental Workflow: Standard 3+3 Dose-Escalation Design

The phase I trial of AZD1480 in solid tumors utilized a standard 3+3 dose-escalation design to determine the maximum tolerated dose. The following diagram outlines the logical flow of this experimental design.

Three_Plus_Three_Design start Start with Dose Level X (3 patients) eval_dlt Evaluate for DLTs start->eval_dlt no_dlt 0 DLTs eval_dlt->no_dlt one_dlt 1 DLT eval_dlt->one_dlt two_or_more_dlts ≥ 2 DLTs eval_dlt->two_or_more_dlts escalate Escalate to Dose Level X+1 no_dlt->escalate add_three Add 3 more patients to Dose Level X one_dlt->add_three mtd MTD = Dose Level X-1 two_or_more_dlts->mtd eval_dlt_expanded Evaluate for DLTs (in all 6 patients) add_three->eval_dlt_expanded one_dlt_expanded ≤ 1 DLT eval_dlt_expanded->one_dlt_expanded two_or_more_dlts_expanded ≥ 2 DLTs eval_dlt_expanded->two_or_more_dlts_expanded one_dlt_expanded->escalate two_or_more_dlts_expanded->mtd escalate->start Repeat cycle with new cohort of 3 patients

Caption: Logical workflow of a standard 3+3 dose-escalation trial design.

References

Validation & Comparative

AZD1480 vs. Ruxolitinib: A Preclinical Comparison in Myelofibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the preclinical data on two JAK inhibitors for myelofibrosis, providing researchers and drug development professionals with a comparative analysis of their efficacy and mechanisms of action.

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation, has revolutionized the understanding and treatment of MF. This has led to the development of JAK inhibitors, with ruxolitinib being the first to receive FDA approval. AZD1480 is another potent JAK inhibitor that has been evaluated in preclinical and clinical settings. This guide provides a comparative overview of the preclinical data for AZD1480 and ruxolitinib in the context of myelofibrosis.

Mechanism of Action and Kinase Selectivity

Both AZD1480 and ruxolitinib are competitive ATP inhibitors that target the kinase activity of JAK proteins. Dysregulation of the JAK-STAT pathway is a central feature of myelofibrosis.[1][2] Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[3][4] Preclinical studies have shown that AZD1480 is a selective inhibitor of JAK1 and JAK2 over JAK3.[5]

dot graph "JAK_STAT_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT_P [label="pSTAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="STAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AZD1480 [label="AZD1480", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Cytokine_Receptor [label="Binds"]; Cytokine_Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_P [style=invis]; STAT_P -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Transcription [label="Promotes"]; AZD1480 -> JAK [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; Ruxolitinib -> JAK [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; } Caption: JAK-STAT signaling pathway and points of inhibition by AZD1480 and ruxolitinib.

In Vitro Efficacy

A key aspect of preclinical evaluation is the assessment of a compound's activity in cell-based assays. The following table summarizes the available in vitro data for AZD1480 and ruxolitinib.

ParameterAZD1480RuxolitinibReference
JAK1 IC50 41 nM (at 5 mM ATP)3.3 nM[3][5]
JAK2 IC50 58 nM (at 5 mM ATP)2.8 nM[3][5]
JAK3 IC50 1363 nM (at 5 mM ATP)428 nM[3][5]
Cell Line JAK2V617F-mutated human cell linesJAK2V617F-positive Ba/F3 cells[6][7]
Effect Inhibition of proliferation and clonogenic growthInhibition of proliferation (IC50 = 127 nM)[6][7]

In Vivo Efficacy in Myelofibrosis Mouse Models

Animal models are critical for evaluating the in vivo efficacy of drug candidates. While a direct head-to-head study comparing AZD1480 and ruxolitinib in the same myelofibrosis mouse model is not publicly available, individual studies have demonstrated the efficacy of each compound.

AZD1480: Preclinical studies have shown that AZD1480 inhibits tumor growth in a mouse model of myeloproliferative neoplasm (MPN).[5]

Ruxolitinib: In a mouse model where animals were injected with JAK2V617F-expressing cells, ruxolitinib treatment led to a significant reduction in spleen size and prolonged survival.[8][9] At day 15 post-inoculation, the mean spleen weight in vehicle-treated mice was 471 mg, whereas in ruxolitinib-treated mice, it was 110 mg.[8] Furthermore, over 90% of ruxolitinib-treated mice survived beyond 22 days, compared to less than 10% of the vehicle-treated group.[8][9] In another study using a JAK2V617F-driven MPN-like mouse model, ruxolitinib administered at doses of 30, 60, and 90 mg/kg twice daily for 21 days resulted in a significant, dose-dependent reduction in spleen weight.[1]

Experimental Protocols

In Vitro Cell Proliferation and Clonogenic Growth Assays
  • Cell Lines: Human cell lines endogenously expressing the JAK2V617F mutation.[6]

  • Treatment: Cells are treated with varying concentrations of AZD1480 or ruxolitinib.

  • Proliferation Assay: Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays after a defined incubation period.

  • Clonogenic Growth Assay: Cells are plated in a semi-solid medium (e.g., methylcellulose) with the respective inhibitors and colonies are counted after a specified culture duration.

Myelofibrosis Mouse Model
  • Model: A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient mice.[1] Another model uses the injection of Ba/F3 cells expressing JAK2V617F into immunocompromised mice.[8]

  • Treatment: Once the disease is established (e.g., elevated hematocrit, splenomegaly), mice are treated with the JAK inhibitor (e.g., ruxolitinib at 30, 60, or 90 mg/kg orally twice daily) or vehicle control.[1]

  • Endpoint Analysis:

    • Spleen Size: Spleens are harvested at the end of the study and weighed.

    • Bone Marrow Fibrosis: Bone marrow sections are stained with reticulin stain to assess the degree of fibrosis.

    • Hematological Parameters: Complete blood counts are monitored throughout the study.

    • Survival: Animals are monitored for survival.

dot graph "Preclinical_Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Model [label="Establish Myelofibrosis\nMouse Model\n(e.g., JAK2V617F transplant)"]; Randomization [label="Randomize Mice into\nTreatment Groups"]; Treatment [label="Administer Vehicle,\nAZD1480, or Ruxolitinib"]; Monitoring [label="Monitor Hematological\nParameters and Survival"]; Endpoint [label="Endpoint Analysis:\n- Spleen Weight\n- Bone Marrow Fibrosis\n- Histology"];

// Edges Model -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } Caption: A typical preclinical workflow for evaluating JAK inhibitors in a myelofibrosis mouse model.

Summary and Conclusion

Both AZD1480 and ruxolitinib have demonstrated potent inhibitory activity against JAK1 and JAK2 kinases and have shown efficacy in preclinical models of myelofibrosis. Ruxolitinib has a well-documented preclinical profile that translated into successful clinical development and approval. The preclinical data for AZD1480 also indicated its potential as a therapeutic agent for myeloproliferative neoplasms.

While the available data provides a strong rationale for the therapeutic potential of both compounds, a direct, head-to-head preclinical study in a standardized myelofibrosis model would be necessary for a definitive comparison of their in vivo efficacy. Researchers and drug developers should consider the specific kinase selectivity profiles and the nuances of the preclinical models when interpreting these findings and designing future studies. The development of AZD1480 was ultimately halted due to neurological toxicity observed in a Phase I trial.[10]

References

A Researcher's Guide to Validating STAT3 Inhibition by (1R)-AZD-1480 in Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when persistently activated, drives the progression of a wide variety of human cancers.[1] Its role in promoting cell proliferation, survival, angiogenesis, and immune evasion makes it a prime therapeutic target.[1][2] (1R)-AZD-1480 is a potent, orally bioavailable small-molecule inhibitor designed to target the JAK/STAT3 pathway, offering a promising strategy for cancer treatment.[2][3]

This guide provides a comparative framework for understanding and validating the inhibitory effects of this compound on STAT3 in tumor tissue, presenting key pharmacodynamic data, detailed experimental protocols, and a comparison with alternative inhibitors.

Mechanism of Action: Indirect Inhibition of STAT3 via JAK1/2

This compound is an ATP-competitive inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[3][4] In many solid tumors, constitutive STAT3 activation is dependent on the enzymatic activity of these upstream JAK kinases. AZD-1480 blocks the autophosphorylation of JAK1 and JAK2, thereby preventing the subsequent phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[4][5] This inhibition prevents STAT3 dimerization, its translocation into the nucleus, and its ability to regulate the transcription of downstream target genes involved in oncogenesis, such as Bcl-2, CyclinD1, and Survivin.[3]

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization DNA DNA Binding & Gene Transcription (e.g., Cyclin D1, Bcl-2) Dimer->DNA 5. Nuclear Translocation AZD1480 This compound AZD1480->JAK INHIBITS Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK/STAT3 signaling pathway and inhibition by this compound.
Pharmacodynamic Validation in Preclinical Tumor Models

The definitive method for validating AZD-1480's activity in tumor tissue is to measure the reduction of phosphorylated STAT3 (p-STAT3) alongside assessing tumor growth inhibition. Preclinical xenograft studies have consistently shown that AZD-1480 effectively suppresses STAT3 signaling and tumor growth across various cancer types.

Tumor Model Drug Dosage Tumor Growth Inhibition (%) Key Pharmacodynamic Effect Reference
DU145 (Prostate)50 mg/kg, once daily81%Significant decrease in p-STAT3 in tumor tissue.
MDA-MB-468 (Breast)50 mg/kg, once daily111% (regression)Significant decrease in p-STAT3 in tumor tissue.[6]
MDAH2774 (Ovarian)10 mg/kg, twice daily71%Dose-dependent reduction in tumor growth.
Neuroblastoma30 mg/kg, twice dailySignificant decreaseMarked inhibition of p-STAT3 in tumor xenografts.[3]
Pediatric Sarcomas30 mg/kg, twice dailySignificant decreaseDecreased expression of STAT3 and its downstream targets.[3][7]

digraph "Experimental_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Tumor-Bearing Animal Model\n(e.g., Xenograft)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dosing [label="Administer this compound\nor Vehicle Control"]; monitoring [label="Monitor Tumor Growth\n(e.g., Caliper Measurement)"]; collection [label="Tumor Tissue Collection\nat Study Endpoint"]; processing [label="Tissue Processing"]; analysis [label="Pharmacodynamic Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western Blot\n(p-STAT3, Total STAT3)"]; ihc [label="Immunohistochemistry (IHC)\n(p-STAT3 Localization & Intensity)"];

start -> dosing; dosing -> monitoring; monitoring -> collection; collection -> processing; processing -> analysis; analysis -> western [label="Protein\nQuantification"]; analysis -> ihc [label="Spatial\nAnalysis"]; }

Caption: In vivo workflow for validating STAT3 inhibition in tumor tissue.

Key Experimental Protocols

Accurate validation requires robust and well-defined methodologies. The following are standard protocols for Western Blotting and Immunohistochemistry to assess p-STAT3 levels in tumor tissue.

Western Blot for p-STAT3

This method quantifies the relative amount of p-STAT3 and total STAT3 in tumor lysates.

Methodology:

  • Tissue Lysis:

    • Excise and snap-freeze tumor tissue in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitor cocktails.[8]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).[8]

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 4-12% SDS-polyacrylamide gel.[9]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).[8][11]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection & Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the data.[9]

Immunohistochemistry (IHC) for p-STAT3

IHC provides crucial spatial information, showing the localization and intensity of p-STAT3 staining within the tumor microenvironment.

Methodology:

  • Tissue Preparation:

    • Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

    • Cut 4-5 µm sections and mount them on charged glass slides.[12]

  • Deparaffinization and Rehydration:

    • Dewax the slides in xylene and rehydrate through a graded series of ethanol to water.[12][13]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a pressure cooker or water bath in an appropriate buffer (e.g., EDTA, pH 8.0).[12]

  • Staining:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific antibody binding using a protein block solution (e.g., 5% normal goat serum).[12]

    • Incubate slides with the primary antibody for p-STAT3 (Tyr705) at a pre-optimized dilution (e.g., 1:50) overnight at 4°C or for 1 hour at room temperature.[12]

    • Wash and apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization and Counterstaining:

    • Visualize the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[12]

    • Counterstain the nuclei with hematoxylin to provide morphological context.[12]

  • Analysis:

    • Dehydrate, clear, and coverslip the slides.

    • Score the slides based on the intensity and percentage of nuclear p-STAT3 staining in tumor cells, often using an H-score method which can be aided by digital image analysis software.[12][14] Staining is typically observed in the nucleus of neoplastic cells and can also be seen in vascular endothelial cells.[15]

Comparison with Alternative STAT3 Inhibitors

While AZD-1480 is a potent JAK1/2 inhibitor, other strategies exist to block STAT3 signaling. These can be broadly categorized as other upstream kinase inhibitors or direct STAT3 inhibitors.

Inhibitor Class Example(s) Mechanism of Action Key Features
JAK Inhibitor This compound ATP-competitive inhibitor of JAK1 and JAK2, preventing STAT3 phosphorylation.[3]Potent in vivo activity; targets upstream kinase.[6]
JAK Inhibitor RuxolitinibSelective inhibitor of JAK1 and JAK2.[16]FDA-approved for other indications; tested in solid tumor clinical trials.[16]
Direct STAT3 (SH2 Domain) OPB-31121, Stattic, BP-1-102Binds to the SH2 domain, preventing STAT3 dimerization and activation.[17][18][19]Highly specific to STAT3; avoids broad JAK inhibition. Some have advanced to clinical trials.[19]
Direct STAT3 (DNA-Binding) NiclosamideBinds to the DNA-binding domain, preventing STAT3 from regulating gene transcription.[17][20]A different mechanism that can inhibit STAT3 regardless of dimerization status.[17]

digraph "Inhibitor_Comparison" {
graph [fontname="Arial", rankdir=TB];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

center [label="Therapeutic Goal:\nInhibit STAT3 Signaling", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

upstream [label="Upstream Kinase Inhibition\n(Indirect)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; direct [label="Direct STAT3 Inhibition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

azd1480 [label="this compound\nRuxolitinib", fillcolor="#F1F3F4", fontcolor="#202124"]; sh2 [label="SH2 Domain Blockers\n(e.g., Stattic, OPB-31121)", fillcolor="#F1F3F4", fontcolor="#202124"]; dbd [label="DNA-Binding Domain Blockers\n(e.g., Niclosamide)", fillcolor="#F1F3F4", fontcolor="#202124"];

center -> upstream; center -> direct;

upstream -> azd1480 [label="Target: JAK1/2"]; direct -> sh2 [label="Target: STAT3 Dimerization"]; direct -> dbd [label="Target: STAT3 Transcription"]; }

Caption: Logical comparison of different STAT3 inhibition strategies.

Conclusion

Validating the efficacy of this compound in tumor tissue relies on robust pharmacodynamic assays demonstrating a clear, dose-dependent inhibition of STAT3 phosphorylation. Evidence from numerous preclinical models confirms that AZD-1480 potently blocks the JAK/STAT3 signaling axis, leading to significant anti-tumor activity.[21][3][6] Methodologies such as Western Blot and Immunohistochemistry are the gold standards for quantifying this inhibition. While alternative strategies that directly target STAT3 are in development, upstream inhibition of JAK1/2 with agents like AZD-1480 remains a clinically evaluated and effective approach to abrogating oncogenic STAT3 signaling in solid tumors.[16]

References

Combination Therapy of (1R)-AZD-1480 with MEK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the JAK1/2 inhibitor (1R)-AZD-1480 in combination with MEK inhibitors. This document summarizes supporting experimental data, details relevant methodologies, and visualizes key biological pathways and workflows.

The co-activation of the JAK/STAT and RAS/MEK/ERK signaling pathways is a known mechanism of tumor cell survival and proliferation. Inhibition of one pathway can lead to the compensatory activation of the other, suggesting a strong rationale for dual inhibition. Preclinical studies have explored the synergistic effects of combining JAK inhibitors, such as this compound, with various MEK inhibitors to overcome this resistance mechanism and enhance anti-tumor efficacy.

Rationale for Combination Therapy

Inhibition of the MEK/ERK pathway has been shown to induce the activation of the JAK/STAT signaling cascade in some cancer models. This feedback mechanism can limit the therapeutic efficacy of MEK inhibitors when used as monotherapy. By co-administering a JAK inhibitor like this compound, it is possible to block this escape route, leading to a more potent and durable anti-cancer effect.

Preclinical Performance Data

While direct head-to-head comparative studies of this compound with a panel of different MEK inhibitors (e.g., Selumetinib, Trametinib, Cobimetinib, Binimetinib) in a single cancer model are limited in the public domain, available preclinical data from various studies demonstrate the potential of this combination strategy. The following tables summarize key findings from studies investigating the combination of this compound with the MEK inhibitor Selumetinib in different cancer cell lines.

In Vitro Synergistic Effects of this compound and Selumetinib
Cancer TypeCell Line(s)AssayKey Findings
Medulloblastoma (SHH subtype)UI226, DaoyTumorsphere Size Assay, Cell Migration AssayThe combination of AZD1480 and Selumetinib resulted in a synergistic reduction in tumorsphere size and a significant decrease in cell migration compared to either agent alone.[1]
Acute Lymphoblastic Leukemia (JAK-mutated)Patient-derived xenograftsCell Viability AssayProfound synergistic in vitro cell killing was observed with the combination of AZD1480 and Selumetinib.[2]
In Vivo Efficacy of this compound and Selumetinib Combination
Cancer TypeAnimal ModelTreatment RegimenKey Findings
Medulloblastoma (SHH subtype)Mouse Xenograft ModelAZD1480 + SelumetinibThe combination treatment significantly inhibited tumor progression compared to monotherapy.[1]
Acute Lymphoblastic Leukemia (JAK-mutated)Patient-derived xenografts in immunodeficient miceAZD1480 + SelumetinibDespite profound in vitro synergy, the combination did not translate to in vivo efficacy, suggesting that prolonged target inhibition may be necessary.[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling_Pathway cluster_MEK RAS/MEK/ERK Pathway cluster_JAK JAK/STAT Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Cytokine Receptor Cytokine Receptor JAK1/2 JAK1/2 Cytokine Receptor->JAK1/2 activates RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Gene Transcription Gene Transcription ERK1/2->Gene Transcription STAT3 STAT3 JAK1/2->STAT3 pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 pSTAT3->Gene Transcription translocates to nucleus This compound This compound This compound->JAK1/2 Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Gene Transcription->Cell Proliferation, Survival, Invasion

Caption: Dual inhibition of the JAK/STAT and RAS/MEK/ERK pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Medulloblastoma, ALL) Treatment Treat with: - Vehicle (Control) - this compound - MEK Inhibitor - Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-STAT3, p-ERK) Treatment->Western_Blot Xenograft Establish Xenograft Tumors in Immunocompromised Mice Grouping Randomize into Treatment Groups Xenograft->Grouping In_Vivo_Treatment Administer Treatments: - Vehicle - this compound - MEK Inhibitor - Combination Grouping->In_Vivo_Treatment Monitoring Monitor Tumor Volume and Animal Well-being In_Vivo_Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry (p-STAT3, p-ERK, Ki-67) Monitoring->Endpoint

Caption: A typical preclinical experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound, the MEK inhibitor, and their combination in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and assess synergy using methods such as the Chou-Talalay combination index.

Western Blot Analysis for Phosphorylated STAT3 and ERK
  • Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a mixture of media and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group): Vehicle control, this compound alone, MEK inhibitor alone, and the combination of this compound and the MEK inhibitor.

  • Drug Administration: Administer the drugs at the predetermined doses and schedules. This compound is typically administered orally. The specific MEK inhibitor will also have a recommended route and schedule of administration.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3, p-ERK, and proliferation markers like Ki-67).

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the tumor growth inhibition between the different treatment groups.

Conclusion and Future Directions

The combination of the JAK1/2 inhibitor this compound with MEK inhibitors, particularly Selumetinib, has demonstrated synergistic anti-tumor effects in preclinical models of various cancers. The underlying rationale of overcoming compensatory signaling pathway activation is strong. However, the lack of direct comparative studies with other MEK inhibitors such as Trametinib, Cobimetinib, and Binimetinib highlights a gap in the current understanding. Future research should focus on conducting such head-to-head comparisons to identify the most potent and tolerable combination for specific cancer types. Furthermore, optimizing dosing schedules and identifying predictive biomarkers will be crucial for the successful clinical translation of this promising combination therapy.

References

Predicting Response to the JAK1/2 Inhibitor (1R)-AZD-1480: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (1R)-AZD-1480, a potent JAK1/2 inhibitor, with alternative therapies. It focuses on biomarkers for predicting treatment response, supported by experimental data and detailed protocols.

This compound is a selective, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and JAK2, key enzymes in the JAK/STAT signaling pathway.[1] Dysregulation of this pathway, particularly the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), is a known driver in a variety of solid tumors and hematological malignancies.[2][3] AZD-1480 potently blocks STAT3 phosphorylation, thereby inhibiting tumor growth, angiogenesis, and metastasis in preclinical models.[1][4] However, its clinical development was halted due to dose-limiting neurotoxicity and a lack of significant clinical activity in a Phase I trial for solid tumors.[5] This guide serves as a retrospective analysis of AZD-1480, placing its biomarker strategy in the context of other JAK inhibitors, such as the FDA-approved ruxolitinib and momelotinib, to inform future research and development in this area.

Biomarkers for Predicting Response

The primary predictive biomarker for response to AZD-1480 and other JAK inhibitors targeting the STAT3 pathway is the presence of constitutively activated STAT3 (phosphorylated STAT3 or pSTAT3) in tumor cells.[2][6] Preclinical studies have consistently shown that tumor models with high baseline levels of pSTAT3 are more sensitive to the anti-tumor effects of AZD-1480.[3][7]

In addition to pSTAT3 levels, other potential biomarkers include:

  • JAK2 V617F mutation: While more common in myeloproliferative neoplasms, this mutation leads to constitutive JAK2 activation and is a key biomarker for response to JAK inhibitors like ruxolitinib.[8]

  • FGFR3 signaling: In multiple myeloma, AZD-1480 has been shown to inhibit Fibroblast Growth Factor Receptor 3 (FGFR3) signaling, suggesting its potential as a biomarker in this context.[9]

  • IL-6 expression: High levels of the cytokine Interleukin-6 (IL-6) can drive JAK/STAT3 signaling, and its presence may indicate potential sensitivity to JAK inhibition.[9][10]

Comparative Performance of JAK Inhibitors

The following tables summarize the preclinical and clinical data for AZD-1480 and its alternatives.

Inhibitor Mechanism of Action Key Preclinical Findings (Solid Tumors) Reported IC50/EC50 Clinical Status (Solid Tumors) Key Adverse Events
This compound Potent inhibitor of JAK1 and JAK2.[1]Significant tumor growth inhibition in xenograft models of neuroblastoma, pediatric sarcomas, and head and neck cancer.[7][10][11] Reduces pSTAT3 levels in tumors.[3]IC50: 1.3 nM (JAK1), <0.4 nM (JAK2).[1] EC50: 0.36-5.37 µM in various pediatric cancer cell lines.[10]Development discontinued.[5]Neurotoxicity (dizziness, anxiety, ataxia, memory loss, hallucinations).[5]
Ruxolitinib Selective inhibitor of JAK1 and JAK2.[8]Inhibited tumor growth in patient-derived xenografts of head and neck cancer that were also responsive to AZD-1480.[8]-Approved for myelofibrosis and polycythemia vera; limited efficacy in solid tumor trials.[8]Thrombocytopenia, anemia, neutropenia.[8]
Momelotinib Inhibitor of JAK1, JAK2, and ACVR1.[12]Primarily studied in myelofibrosis; ACVR1 inhibition leads to reduced hepcidin and improved anemia.[12]-Approved for myelofibrosis.Peripheral neuropathy, gastrointestinal issues, thrombocytopenia.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experimental designs, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/2 Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates AZD1480 This compound AZD1480->JAK Inhibits pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3->Gene_Expression Translocates to Nucleus and Activates Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Figure 1. The JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Lines Select Cancer Cell Lines (High vs. Low pSTAT3) In_Vitro In Vitro Studies (Cell Viability, Apoptosis, IC50 Determination) Cell_Lines->In_Vitro Xenograft Establish Xenograft Models in Mice Cell_Lines->Xenograft Western_Blot_Vitro Western Blot (pSTAT3, total STAT3, Downstream Targets) In_Vitro->Western_Blot_Vitro Treatment Treat with AZD-1480 or Alternative Inhibitor Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Tumor/Blood Samples) Treatment->Pharmacodynamics Data_Analysis Data Analysis and Comparison Tumor_Measurement->Data_Analysis IHC Immunohistochemistry (pSTAT3 in Tumors) Pharmacodynamics->IHC Flow_Cytometry Flow Cytometry (Immune Cell Populations, e.g., CD11b+/Gr1+) Pharmacodynamics->Flow_Cytometry IHC->Data_Analysis Flow_Cytometry->Data_Analysis

Figure 2. A general experimental workflow for the preclinical evaluation of JAK inhibitors.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of JAK inhibitors and their impact on relevant biomarkers.

Western Blot for Phosphorylated STAT3 (pSTAT3)

Objective: To quantify the levels of pSTAT3 (Tyr705) and total STAT3 in cell or tissue lysates following treatment with a JAK inhibitor.

Materials:

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (8-10%)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-pSTAT3 (Tyr705), Rabbit or Mouse anti-total STAT3, anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (typically 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Immunohistochemistry (IHC) for pSTAT3 in Xenograft Tumors

Objective: To visualize and quantify the in situ expression of pSTAT3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody: Rabbit anti-pSTAT3 (Tyr705)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution in a pressure cooker or water bath.

  • Peroxidase Blocking: Incubate slides in hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer.

  • Primary Antibody Incubation: Incubate slides with the primary anti-pSTAT3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

  • Detection: Apply DAB substrate, which will form a brown precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Examine slides under a microscope. The intensity and localization of the brown staining indicate the level and location of pSTAT3 expression.

Flow Cytometry for CD11b+/Gr1+ Myeloid-Derived Suppressor Cells (MDSCs)

Objective: To quantify the population of CD11b+/Gr1+ MDSCs in single-cell suspensions from tumors, spleens, or peripheral blood, as these cells can be influenced by JAK/STAT signaling.

Materials:

  • Single-cell suspension from tissue of interest

  • Red Blood Cell (RBC) Lysis Buffer (if using whole blood or spleen)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fc block (anti-CD16/CD32 antibody)

  • Fluorochrome-conjugated antibodies: anti-CD11b and anti-Gr1 (or specific anti-Ly6G and anti-Ly6C)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Prepare Single-Cell Suspension: Dissociate tumor or spleen tissue into a single-cell suspension. For blood, perform RBC lysis.

  • Cell Counting and Viability: Count the cells and assess viability.

  • Fc Blocking: Incubate cells with Fc block to prevent non-specific antibody binding to Fc receptors.

  • Surface Staining: Incubate cells with the fluorochrome-conjugated anti-CD11b and anti-Gr1 antibodies.

  • Washing: Wash the cells with Flow Cytometry Staining Buffer.

  • Viability Staining: Resuspend cells in buffer containing a viability dye just before analysis.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on live, single cells, and then identify the population of cells that are double-positive for CD11b and Gr1. Quantify the percentage of these cells within the total live cell population or a specific leukocyte gate.

References

Synergistic Potential of (1R)-AZD-1480 in Combination with Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-AZD-1480 , a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/2), has demonstrated significant preclinical anti-tumor activity by targeting the JAK/STAT signaling pathway. While its development as a monotherapy was halted due to toxicity concerns in early clinical trials, its mechanism of action presents a compelling case for its use in combination with other targeted agents to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of this compound with various targeted therapies, supported by preclinical experimental data.

Overview of this compound Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the phosphorylation and activation of JAK1 and JAK2, key upstream kinases in the JAK/STAT pathway. This leads to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and subsequent downstream signaling. The inhibition of this pathway results in decreased cell proliferation, induction of apoptosis, and anti-angiogenic effects in various cancer models.

Synergistic Combinations with Targeted Therapies

Preclinical studies have explored the synergistic potential of this compound with inhibitors targeting key oncogenic pathways, including the EGFR and MEK signaling cascades.

Combination with EGFR Inhibitors (Gefitinib)

In human ovarian cancer models, the combination of AZD1480 with the Epidermal Growth Factor Receptor (EGFR) inhibitor gefitinib has shown significant synergistic anti-tumor activity. Treatment with gefitinib alone was found to increase STAT3 phosphorylation, suggesting a potential mechanism of resistance. Co-administration of AZD1480 effectively abrogated this adaptive response, leading to enhanced cancer cell growth inhibition.

Quantitative Data Summary: AZD1480 and Gefitinib in Ovarian Cancer

Cell LineTreatmentConcentration (µM)Cell Viability (% of Control)Synergy Assessment
SKOV3 Gefitinib5~75%-
AZD14805~80%-
Gefitinib + AZD14805 + 5~40% Synergistic
Gefitinib10~60%-
AZD148010~70%-
Gefitinib + AZD148010 + 10~25% Synergistic
OVCAR8 Gefitinib5~85%-
AZD14805~90%-
Gefitinib + AZD14805 + 5~60% Synergistic
MDAH2774 Gefitinib10~80%-
AZD148010~85%-
Gefitinib + AZD148010 + 10~55% Synergistic
OVCAR3 Gefitinib10~90%-
AZD148010~95%-
Gefitinib + AZD148010 + 10~70% Synergistic

Data extracted from a study on human ovarian cancer cells, showing a more robust decrease in cell viability with the combination treatment compared to single agents.[1]

Combination with MEK Inhibitors (Selumetinib)

In preclinical models of Sonic Hedgehog (SHH) medulloblastoma, the combination of AZD1480 with the MEK inhibitor selumetinib demonstrated a synergistic reduction in tumorsphere size.[2] This suggests that dual inhibition of the JAK/STAT and RAS/RAF/MEK/ERK pathways could be an effective therapeutic strategy for this pediatric brain tumor.

Quantitative Data Summary: AZD1480 and Selumetinib in Medulloblastoma

Cell LineTreatmentTumorsphere Size ReductionSynergy Assessment
UI226 SelumetinibDose-dependent reduction-
AZD1480Dose-dependent reduction-
Selumetinib + AZD1480Greater than additive reduction Synergistic
Daoy SelumetinibDose-dependent reduction-
AZD1480Dose-dependent reduction-
Selumetinib + AZD1480Greater than additive reduction Synergistic

Synergy was observed at several concentrations of the combined drugs, indicating a potent interaction.[2] The combination also led to a significant reduction in cell viability in UI226 cells and an increase in dead cells in Annexin V staining assays.[2]

Signaling Pathway Interactions

The synergistic effects of this compound with targeted therapies can be attributed to the blockade of interconnected signaling pathways that drive tumor growth and survival.

JAK_STAT_EGFR_MEK_Signaling cluster_EGFR EGFR Pathway cluster_JAK_STAT JAK/STAT Pathway EGFR EGFR RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Crosstalk RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival CytokineReceptor Cytokine Receptor JAK JAK1/2 CytokineReceptor->JAK JAK->STAT3 STAT3->Proliferation STAT3->Survival AZD1480 This compound AZD1480->JAK Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Selumetinib Selumetinib Selumetinib->MEK Inhibits

Figure 1: Interplay of JAK/STAT, EGFR, and MEK Pathways.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of single and combination drug treatments on cell proliferation.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the targeted therapy (e.g., gefitinib, selumetinib), or the combination of both for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is determined by comparing the effects of the combination treatment to the individual agents, often using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plates start->seed_cells drug_treatment Treat with this compound, Targeted Therapy, or Combination seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation add_mts Add MTS Reagent incubation->add_mts measure_absorbance Measure Absorbance at 490 nm add_mts->measure_absorbance data_analysis Calculate Cell Viability and Combination Index measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for Cell Viability Assay.
Western Blotting for Phospho-STAT3

Objective: To assess the inhibition of STAT3 phosphorylation by this compound alone and in combination.

Methodology:

  • Cell Lysis: Treat cells with the indicated drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) kit.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total STAT3.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by single and combination drug treatments.

Methodology:

  • Cell Treatment: Treat cells with the drugs for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

The preclinical data strongly suggest that combining this compound with targeted therapies that inhibit key oncogenic signaling pathways, such as EGFR and MEK, can result in synergistic anti-tumor effects. This approach holds the potential to enhance therapeutic efficacy and overcome mechanisms of drug resistance. Further investigation into these and other rational combinations is warranted to explore the full therapeutic potential of targeting the JAK/STAT pathway in conjunction with other molecularly targeted agents. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings.

References

Safety Operating Guide

Proper Disposal of (1R)-AZD-1480: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (1R)-AZD-1480, a potent small molecule inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental protection. This compound is classified as a hazardous substance, and all materials that have come into contact with it must be treated as cytotoxic waste.

Hazard Identification and Classification

This compound is a potent inhibitor of Janus-associated kinase 2 (JAK2) and has been investigated for its antineoplastic properties.[1][2] Due to its cytotoxic nature, it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H301: Toxic if swallowed.

  • H361: Suspected of damaging fertility or the unborn child. [3][4]

  • H372: Causes damage to organs through prolonged or repeated exposure. [3][4]

These classifications necessitate stringent handling and disposal protocols to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound and its associated waste. This serves as the primary barrier against exposure.

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-grade nitrile glovesProvides a double barrier against skin contact.
Gown Disposable, fluid-resistant gown with long sleeves and closed frontProtects skin and clothing from splashes and contamination.
Eye Protection Safety goggles or a full-face shieldPrevents eye exposure from splashes or aerosols.
Respiratory Protection N95 respirator or higherRecommended when handling the solid compound or if there is a risk of aerosol generation.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste and should never be mixed with general laboratory trash.

Waste TypeContainerLabeling
Solid Waste Yellow or red puncture-resistant container specifically designated for cytotoxic waste."Cytotoxic Waste," "Hazardous Waste," and the biohazard symbol.
Sharps Waste Yellow or red sharps container specifically for cytotoxic sharps."Cytotoxic Sharps," "Hazardous Waste," and the biohazard symbol.
Liquid Waste Leak-proof, compatible container (e.g., glass or polyethylene) with a secure screw-top cap."Hazardous Waste," "Cytotoxic Liquid Waste," and list of chemical contents.

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound in various forms.

Unused or Expired Solid Compound
  • Containerize: Place the original vial or container with the unused solid this compound into a larger, sealable plastic bag.

  • Label: Clearly label the bag as "Hazardous Waste: this compound."

  • Segregate: Place the labeled bag into the designated solid cytotoxic waste container.

  • Documentation: Record the disposal in the laboratory's hazardous waste log.

  • Arrange Pickup: Follow your institution's procedures for hazardous waste collection by the Environmental Health and Safety (EHS) department.

Contaminated Labware and Consumables

This category includes items such as pipette tips, centrifuge tubes, flasks, and contaminated paper towels.

  • Segregate: Immediately place all contaminated items into the designated solid cytotoxic waste container.

  • Sharps: Needles, syringes, and other sharps must be placed directly into the cytotoxic sharps container.

  • Container Management: Do not overfill waste containers. Seal them when they are three-quarters full.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area away from general lab traffic.

Aqueous and Solvent-Based Solutions
  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.

  • Compatibility: Ensure the waste container is compatible with the solvent used (e.g., do not store organic solvents in plastic containers that they can degrade).

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate concentrations.

  • Storage: Store the liquid waste container in secondary containment to prevent spills.

  • Disposal: Arrange for pickup by your institution's EHS department. Do not pour any solution containing this compound down the drain.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and the spread of contamination.

Spill Kit Contents

A dedicated cytotoxic spill kit should be readily accessible in any laboratory where this compound is handled. The kit should contain:

  • Two pairs of chemotherapy-grade gloves

  • Disposable gown and shoe covers

  • N95 respirator and safety goggles

  • Absorbent pads

  • Scoop and scraper for solid materials

  • Designated cytotoxic waste bags

  • Detergent solution and 70% isopropyl alcohol

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment from the spill kit.

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in.

    • Solids: Cover the spill with damp absorbent pads to avoid generating dust.

  • Clean the Area:

    • Carefully collect all contaminated materials (absorbent pads, glass fragments) using a scoop and scraper and place them in a cytotoxic waste bag.

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[5] Use fresh paper towels for each cleaning step and dispose of them in the cytotoxic waste bag.

  • Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated solid cytotoxic waste container.

  • Doff PPE: Remove personal protective equipment in the reverse order it was put on, disposing of it in the cytotoxic waste bag.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow incorporating safety and disposal steps.

cluster_experiment Experimental Workflow cluster_waste Waste Generation and Disposal start Start Experiment with this compound handling Handling of Compound (Weighing, Dissolving) start->handling procedure Experimental Procedure (Cell Treatment, etc.) handling->procedure end End of Experiment procedure->end solid_waste Solid Waste Generated (Gloves, Tubes, Tips) procedure->solid_waste liquid_waste Liquid Waste Generated (Media, Solvents) procedure->liquid_waste sharps_waste Sharps Waste Generated (Needles, Glassware) procedure->sharps_waste solid_container Solid Cytotoxic Waste Container solid_waste->solid_container liquid_container Liquid Cytotoxic Waste Container liquid_waste->liquid_container sharps_container Cytotoxic Sharps Container sharps_waste->sharps_container ehs_pickup EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup start Waste Item Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Place in Cytotoxic Sharps Container is_sharp->sharps_bin Yes liquid_bin Place in Liquid Cytotoxic Waste is_liquid->liquid_bin Yes solid_bin Place in Solid Cytotoxic Waste is_liquid->solid_bin No

References

Personal protective equipment for handling (1R)-AZD-1480

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of (1R)-AZD-1480, a potent kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear plan for operational workflow and compliant disposal. Given the hazardous nature of this compound, strict adherence to these guidelines is imperative.

I. Hazard Identification and Safety Precautions

This compound is the chiral isomer of AZD-1480, an ATP-competitive inhibitor of JAK1 and JAK2 kinases.[1] Due to its potency and hazardous properties, it must be handled with extreme care.

GHS Hazard Classification:

A Safety Data Sheet (SDS) for the racemate, AZD-1480, provides the following GHS hazard classifications, which should be applied to this compound:

  • Acute Toxicity - Oral, Category 3 (H301): Toxic if swallowed.[2]

  • Reproductive Toxicity, Category 2 (H361): Suspected of damaging fertility or the unborn child.[2]

  • Specific Target Organ Toxicity, Repeated Exposure, Category 1 (H372): Causes damage to organs through prolonged or repeated exposure.[2]

Primary Routes of Exposure: Inhalation, ingestion, and skin or eye contact.

Immediate Safety Measures:

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or N95/FFP3 RespiratorA PAPR is highly recommended for operations with a high risk of aerosol or dust generation. For lower-risk activities, a properly fit-tested N95 or FFP3 respirator should be used.
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination and at regular intervals.
Body Protection Disposable Coveralls or Lab CoatA disposable, low-linting coverall (e.g., Tyvek) is recommended. At a minimum, a dedicated, disposable lab coat worn over personal clothing is required.
Eye Protection Chemical Splash Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection, especially when handling liquids.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds like this compound.

A. Preparation and Weighing:

  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, a ducted balance safety enclosure, or a glove box.

  • Decontamination: Before starting, ensure that a validated decontamination solution is readily available in the work area.

  • Waste Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.

  • Weighing: Use a dedicated, calibrated analytical balance within the containment enclosure. Handle the powder with care to minimize dust generation. Use tools such as micro-spatulas for transfer.

B. Solution Preparation:

  • Solubility: this compound is soluble in DMSO at approximately 100 mg/mL (with the need for ultrasonication) and in ethanol at approximately 50 mg/mL.[1][3] It is sparingly soluble in aqueous buffers.[3]

  • Procedure: To prepare an aqueous solution, first dissolve the compound in a minimal amount of the appropriate organic solvent (e.g., DMSO or ethanol) before diluting with the aqueous buffer.[3] Do not store aqueous solutions for more than one day.[3]

  • Containment: All solution preparation should be performed within the designated containment area.

C. Post-Handling and Decontamination:

  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, pipette tips, and vials, in a dedicated, clearly labeled hazardous waste container.[4] This waste should be double-bagged.[4]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, compatible, and leak-proof container. Do not discharge any this compound waste down the drain. The EPA has a strict prohibition on the sewering of hazardous pharmaceutical waste.[5][6]

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[7]

B. Storage and Disposal:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. All disposal must comply with federal, state, and local regulations.[8]

V. Quantitative Data Summary

ParameterValue
Molecular Weight 348.77 g/mol [1]
Solubility DMSO: ~100 mg/mL (requires sonication)[1]Ethanol: ~50 mg/mL[3]DMF: ~30 mg/mL[3]Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL[3]
Storage (Solid) Store at 4°C, protected from light for short-term storage.[1] For long-term storage, -20°C is recommended.[3]
Storage (In Solution) Stock solutions can be stored at -20°C for several months.[1] Aqueous solutions should not be stored for more than one day.[3]
GHS Hazard Codes H301 (Toxic if swallowed)[2]H361 (Suspected of damaging fertility or the unborn child)[2]H372 (Causes damage to organs through prolonged or repeated exposure)[2]

VI. Experimental Protocol: In Vitro Kinase Assay

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against a target kinase. This protocol is for informational purposes and should be adapted to specific laboratory conditions and target kinases.

Materials:

  • Recombinant target kinase

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/mL BSA, 10 mM MgCl₂)[9]

  • ATP solution

  • Peptide substrate

  • 96-well assay plates

  • Plate reader for detection (e.g., luminescence, fluorescence)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and peptide substrate to their final concentrations in the kinase assay buffer.

  • Assay Reaction: a. Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate. b. Add the diluted enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., luminescence-based assay to quantify remaining ATP).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

VII. Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designated Area Setup (Fume Hood/Glove Box) don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh prep_solution Prepare Solution weigh->prep_solution experiment Perform Experiment prep_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Waste (Solid, Liquid, Sharps) doff_ppe->segregate_waste store_waste Store in Designated Area segregate_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.